(S)-Methyl azepane-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl (2S)-azepane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-5-3-2-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHXNHZLTSGLMV-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Methyl azepane-2-carboxylate hydrochloride CAS number 2323062-57-1
This guide serves as a definitive technical reference for (S)-Methyl azepane-2-carboxylate hydrochloride , a critical chiral building block in modern medicinal chemistry.
Executive Summary
(S)-Methyl azepane-2-carboxylate hydrochloride (CAS 2323062-57-1) is the methyl ester hydrochloride salt of L-homoproline ((S)-azepane-2-carboxylic acid). As a seven-membered ring homolog of proline, this scaffold is indispensable in peptidomimetic drug design . It introduces unique conformational constraints that differ from the rigid five-membered pyrrolidine ring of proline, often enhancing metabolic stability and selectivity in protease inhibitors, GPCR ligands, and histone deacetylase (HDAC) inhibitors.
This guide moves beyond basic catalog data to provide a rigorous framework for the synthesis, handling, and application of this moiety in high-stakes drug development environments.
Chemical Identity & Structural Analysis
| Property | Data |
| Chemical Name | (S)-Methyl azepane-2-carboxylate hydrochloride |
| CAS Number | 2323062-57-1 |
| Synonyms | L-Homoproline methyl ester HCl; Methyl (2S)-azepan-2-carboxylate HCl |
| Molecular Formula | C₈H₁₅NO₂[1] · HCl |
| Molecular Weight | 193.67 g/mol |
| Stereochemistry | (S)-Enantiomer (L-configuration) |
| Core Scaffold | Azepane (Hexahydro-1H-azepine) |
| Physical State | White to off-white hygroscopic solid (Typical) |
Stereochemical Significance
The (S)-configuration at the C2 position is biologically non-negotiable for most applications. It mimics the natural L-amino acid stereochemistry, ensuring recognition by chiral biological targets (enzymes/receptors). The seven-membered ring allows for a larger bite angle and different puckering parameters compared to proline, often enabling the molecule to access hydrophobic pockets that are sterically occluded to smaller rings.
Synthesis & Manufacturing Protocols
Protocol A: Direct Esterification (Standard Lab Scale)
Rationale: This method utilizes the commercially available parent acid, minimizing step count and preserving chiral integrity.
Reagents: (S)-Azepane-2-carboxylic acid (CAS 5227-53-2), Thionyl Chloride (SOCl₂), Methanol (anhydrous).
-
Setup: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to substrate) under N₂ atmosphere. Cool to 0°C.
-
Activation: Dropwise add Thionyl Chloride (1.5 equiv) over 30 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation.
-
Addition: Add solid (S)-Azepane-2-carboxylic acid (1.0 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).
-
Workup: Concentrate in vacuo to remove solvent and excess HCl/SO₂.
-
Purification: Triturate the residue with cold diethyl ether to remove non-polar impurities. Filter the resulting white precipitate.
-
Validation: The product is the hydrochloride salt. No neutralization is needed if used for coupling; free-basing should be done in situ during the next step to avoid self-polymerization (diketopiperazine formation).
Protocol B: Asymmetric Ring Expansion (Process Insight)
For multi-kilogram synthesis where the chiral pool starting material is costly, an oxidative cleavage-recyclization strategy from cyclohexenyl precursors is often employed. This involves:
-
Starting Material: N-Protected cyclohex-3-en-1-amine.
-
Oxidation: Ozonolysis or RuO₄ oxidation to the dialdehyde.
-
Cyclization: Reductive amination to close the 7-membered ring with high enantiomeric excess (ee).
Visualization: Synthesis & Logic Flow
The following diagram illustrates the transformation logic and the critical decision points in handling this scaffold.
Caption: Workflow for the synthesis of (S)-Methyl azepane-2-carboxylate HCl and its integration into peptide synthesis.
Applications in Drug Discovery
A. Peptidomimetics: The "Homoproline" Effect
Replacing proline with (S)-azepane-2-carboxylate (homoproline) alters the peptide backbone geometry.
-
Mechanism: The 7-membered ring imposes a different range of dihedral angles (
) compared to the 5-membered proline. This is often used to "scan" the conformational space of a lead peptide to optimize receptor binding affinity. -
Case Study: In the development of Thrombin Inhibitors , replacing proline with homoproline derivatives has been shown to improve hydrophobic collapse into the S2 pocket of the enzyme.
B. Intermediates for HDAC Inhibitors
Azepane-based hydroxamic acids are potent Histone Deacetylase (HDAC) inhibitors. The methyl ester (CAS 2323062-57-1) serves as the immediate precursor.
-
Workflow: Hydrolysis of the ester
Coupling with O-tritylhydroxylamine Deprotection to yield the hydroxamic acid zinc-binding group.
Quality Control & Analytical Standards
Trustworthiness in data is paramount. The following analytical parameters must be met to ensure the material is suitable for biological screening.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/H₂O + 0.1% TFA) | > 97.0% Area |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.0% ee (Enantiomeric Excess) |
| Identity | ¹H NMR (DMSO-d₆) | Confirm 7-membered ring protons (1.4–2.2 ppm region) and methyl ester singlet (~3.7 ppm). |
| Counterion | Ion Chromatography / Titration | 0.95 – 1.05 eq. Chloride content |
| Water Content | Karl Fischer (KF) | < 1.0% (Material is hygroscopic; store with desiccant) |
Handling Precaution: As a hydrochloride salt of an amino ester, the compound is prone to hydrolysis if exposed to moisture. Store at -20°C under argon.
References
-
Wishka, D. G., et al. (2011).[2] "An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives." Journal of Organic Chemistry. Link
-
ChemicalBook. (2025). "Methyl (S)-azepane-2-carboxylate hydrochloride Product Entry." Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes." Link
-
Zha, G. F., et al. (2019).[4][5] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2025). "Azepane-2-carboxylic acid (Parent Acid) Product Sheet." Link
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- 5. researchgate.net [researchgate.net]
Navigating the Aqueous Environment: An In-depth Technical Guide to the Solubility Properties of Azepane-2-carboxylate Hydrochloride Salts
For Immediate Release
[City, State] – March 2, 2026 – In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation design. For researchers, scientists, and drug development professionals, azepane-2-carboxylate hydrochloride presents a unique cyclic amino acid scaffold with significant therapeutic potential. This in-depth technical guide offers a comprehensive exploration of the core solubility properties of azepane-2-carboxylate hydrochloride salts, providing field-proven insights and detailed methodologies to navigate the complexities of its aqueous behavior.
Introduction: The Significance of Azepane-2-Carboxylate Hydrochloride in Drug Development
Azepane-2-carboxylic acid, a seven-membered cyclic amino acid, is an important structural motif in a variety of bioactive molecules with a wide range of medicinal and pharmaceutical properties.[1] Its hydrochloride salt is often synthesized to enhance the compound's stability and solubility, critical attributes for oral and parenteral drug delivery.[2][3][4] The conversion of a drug into a salt can increase its chemical stability and allow for the manipulation of its pharmacokinetic profile.[3] Hydrochloride salts are the most common salt form for basic drugs, accounting for about 60% of all basic drug salt forms, due to the safety and abundance of hydrochloric acid in the body.[2]
This guide will delve into the theoretical and practical aspects of the solubility of azepane-2-carboxylate hydrochloride, providing a robust framework for its characterization and application in pharmaceutical formulations.
Physicochemical Properties of Azepane-2-Carboxylate Hydrochloride
Understanding the inherent properties of the azepane-2-carboxylate moiety is fundamental to predicting the solubility behavior of its hydrochloride salt.
Chemical Structure and Functional Groups
Azepane-2-carboxylic acid possesses both a secondary amine within the azepane ring and a carboxylic acid group. This amphoteric nature means it can act as both a weak acid and a weak base. The formation of the hydrochloride salt occurs through the protonation of the basic secondary amine by hydrochloric acid.
Caption: Formation of Azepane-2-Carboxylate Hydrochloride.
pKa and its Influence on Ionization
The acid dissociation constant (pKa) of both the protonated amine and the carboxylic acid are critical determinants of the molecule's ionization state at a given pH. The pKa of the counterion should be at least 2 pH units lower than the pKa of the drug for successful salt formation.[5] As a strong acid, hydrochloric acid readily protonates the basic azepane nitrogen. The solubility of ionizable molecules is dependent on the pH of the medium; basic molecules exhibit poorer solubility at alkaline pH.[6]
Factors Influencing the Solubility of Azepane-2-Carboxylate Hydrochloride
The aqueous solubility of azepane-2-carboxylate hydrochloride is not a static value but is influenced by a multitude of environmental factors.
The Critical Role of pH
The solubility of azepane-2-carboxylate hydrochloride is intrinsically linked to the pH of the aqueous medium.[7] As the pH of the solution increases, the protonated amine can be deprotonated, leading to the precipitation of the less soluble free base form. Conversely, at lower pH values, the solubility is generally enhanced due to the higher proportion of the ionized, and thus more water-soluble, form.[8]
The Common-Ion Effect
A significant consideration for hydrochloride salts is the common-ion effect.[9] The presence of chloride ions from other sources, such as in simulated gastric fluid which contains sodium chloride, can suppress the dissolution of the hydrochloride salt.[4][10] This occurs because the excess chloride ions shift the solubility equilibrium towards the undissolved salt, potentially reducing the drug's bioavailability.[4] Slightly soluble hydrochlorides are more sensitive to the common ion effect.[9]
Temperature
For most salts, solubility increases with temperature as the dissolution process is often endothermic.[11] However, this relationship should be experimentally determined for azepane-2-carboxylate hydrochloride to establish its thermodynamic properties.
Solvent Composition
While aqueous solubility is paramount, understanding the solubility in different solvent systems is crucial for various stages of drug development, from synthesis and purification to formulation. The solubility in organic solvents or co-solvent mixtures will differ significantly from that in water.
Caption: Key Factors Influencing Solubility.
Experimental Determination of Solubility
A robust and reproducible methodology is essential for accurately quantifying the solubility of azepane-2-carboxylate hydrochloride.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method, proposed by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility.[12]
Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of azepane-2-carboxylate hydrochloride to a series of vials containing buffered solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4) and purified water.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a low-binding filter is recommended.[13]
-
Quantification: Analyze the concentration of the dissolved azepane-2-carboxylate hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[12][13]
-
Solid-State Analysis: It is crucial to analyze the remaining solid phase using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid has not converted to a different form (e.g., the free base) during the experiment.[13]
Kinetic Solubility Determination
Kinetic solubility assays, often performed in a high-throughput manner, measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[10] These methods, such as turbidity measurements, provide a rapid assessment of solubility but may overestimate thermodynamic solubility as they can measure a metastable, supersaturated state.[6][10]
Data Presentation and Interpretation
For clarity and comparative analysis, solubility data should be presented in a structured format.
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Water |
| Solubility (mg/mL) at 25°C | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Solubility (mg/mL) at 37°C | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Solid Phase Post-Equilibration | [e.g., HCl Salt] | [e.g., HCl Salt] | [e.g., Free Base] | [e.g., Free Base] | [e.g., HCl Salt] |
Note: This table is a template for experimental results.
Implications for Drug Development
The solubility profile of azepane-2-carboxylate hydrochloride has profound implications for its development pathway.
-
Formulation Strategy: High solubility at acidic pH suggests good dissolution in the stomach. However, the potential for precipitation in the higher pH environment of the small intestine must be considered. Formulation strategies may need to be employed to maintain the drug in a dissolved or readily absorbable state.
-
Bioavailability: The interplay between dissolution rate and solubility directly impacts the bioavailability of the drug.[14] A salt form that rapidly dissolves but then precipitates into a less soluble form may not provide the desired therapeutic effect.[15]
-
Salt Selection: While the hydrochloride salt is a common starting point, if solubility challenges arise (e.g., due to the common-ion effect or poor stability), screening for alternative salt forms with different counter-ions may be necessary.[4][5]
Caption: Experimental and Analytical Workflow.
Conclusion
A thorough understanding of the solubility properties of azepane-2-carboxylate hydrochloride is not merely an academic exercise but a critical component of its successful translation into a therapeutic agent. By systematically evaluating the influence of pH, the common-ion effect, and temperature, and by employing robust experimental methodologies, researchers can build a comprehensive solubility profile. This knowledge empowers the rational design of formulations that optimize the delivery and bioavailability of this promising pharmaceutical scaffold, ultimately paving the way for its clinical application.
References
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Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]
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Bajaj, S., Sakhuja, N., & Singh, S. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). [Link]
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(2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
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(2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Technology. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of the Royal Society of Medicine, 102(11), 469-474. [Link]
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Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., & Hunter, R. P. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]
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Kumar, L., & Singh, S. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(4), 235-242. [Link]
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Steinhoff, B. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology Europe, 22(3). [Link]
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MacPhee, J. M., & Lipp, D. C. (n.d.). Dissolution and Precipitation Monitoring of Crystalline Salts. Pion Inc. [Link]
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(n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
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Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]
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Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2021). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. New Journal of Chemistry, 45(25), 11215-11224. [Link]
-
Dev, S., & Parmar, A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(21), 6593. [Link]
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Varma, M. V., & Panchagnula, R. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Development and Technology, 10(3), 345-354. [Link]
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Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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(n.d.). Many drugs are sold as their hydrochloride salts. Vaia. [Link]
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(n.d.). Azepane-2-carboxylic acid. BuyersGuideChem. [Link]
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Li, M., Wang, S., & Chen, G. (2018). Determination and correlation of solubility with thermodynamic analysis of lidocaine hydrochloride in pure and binary solvents. Journal of Chemical & Engineering Data, 63(9), 3354-3361. [Link]
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(n.d.). Azepane-2-carboxylic acid hydrochloride. PubChemLite. [Link]
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(2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Wishka, D. G., Bédard, M., Noe, M. C., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(8), 2686-2698. [Link]
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(2021, February 3). A Review on Salt Selection Strategies. World Journal of Pharmaceutical Research. [Link]
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Rahman, M. M., & Hefter, G. (2018). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Journal of Molecular Liquids, 272, 532-540. [Link]
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(n.d.). Salt (chemistry). Wikipedia. [Link]
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Wishka, D. G., Bédard, M., Noe, M. C., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(8), 2686-2698. [Link]
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(n.d.). Azepane. PubChem. [Link]
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Kumar, A., & Kumar, R. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
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Gevorgyan, V., & Sargsyan, A. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link]
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Wilson, F. X., Nash, R. J., Horne, G., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1867. [Link]
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(2017, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]
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Cassens, J., Prudic, A., Ruether, F., & Sadowski, G. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(9), 3346-3355. [Link]
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Tran, T. H. T., & Tran, P. H. L. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19567-19577. [Link]
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Isom, J., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(16), 11847-11863. [Link]
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(2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]
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Abualreish, M. J., Roy, S., & Roy, M. N. (2024). Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions from T = 288.15 K to 308.15 K. Physical Chemistry Research, 12(4), 1049-1064. [Link]
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Shaik, N., & Wankar, J. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3), 529-537. [Link]
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(n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. PeptiDream. [Link]
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7-Membered Cyclic Amino Acid Ester Building Blocks
A Technical Guide to Synthesis, Conformational Utility, and Application in Peptidomimetics
Executive Summary
In the landscape of peptidomimetic drug design, 7-membered cyclic amino acids (azepanes, diazepanes) occupy a unique "Goldilocks zone" between the rigid constraints of proline (5-membered) and the relaxed chair conformations of pipecolic acid (6-membered). This guide provides a comprehensive technical analysis of these building blocks, focusing on their synthesis, conformational properties, and integration into drug discovery workflows.
Unlike their smaller counterparts, 7-membered rings introduce a specific type of flexibility—allowing for low-energy transitions between twist-chair and twist-boat conformations—that is critical for inducing specific secondary structures (e.g.,
Structural Classes & Building Blocks
The core building blocks in this category are esters of Azepane-2-carboxylic acid (Aca) and its unsaturated or heteroatom-substituted analogs. These are typically supplied as
| Class | Core Scaffold | Key Features | Primary Application |
| Homoproline | Azepane-2-carboxylic acid | Hydrophobic, flexible ring | Proline surrogate, |
| Unsaturated | Olefin handle for functionalization | Late-stage diversification, rigidification | |
| Benzofused | Benzazepine | Aromatic | ACE inhibitors, kinase inhibitors |
| Diazepanes | 1,4-Diazepane-2,5-dione | Urea/Amide isostere | Beta-turn mimetics, constrained dipeptides |
Synthetic Strategies: The "How-To"
The synthesis of 7-membered amino acid esters is historically challenging due to entropic factors (medium-sized ring formation). Two dominant strategies have emerged as the industry standard for generating high-purity building blocks: Ring-Closing Metathesis (RCM) and Ring Expansion .
Strategy A: Ring-Closing Metathesis (RCM)
This is the preferred route for research-scale synthesis due to its modularity. It allows for the rapid generation of the 7-membered ring from linear amino acid precursors (e.g., allylglycine derivatives).
Mechanism:
-
Precursor Assembly: Alkylation of a glycine enolate equivalent with a butenyl electrophile.
-
Cyclization: Ru-catalyzed RCM (Grubbs II or Hoveyda-Grubbs) to form the unsaturated azepine.
-
Reduction: Hydrogenation to the saturated azepane.
Strategy B: Ring Expansion (Schmidt/Beckmann Type)
For industrial scale-up, ring expansion of readily available cyclohexanones or pyrrolidines is often more cost-effective. A modern variation involves the photochemical expansion of nitroarenes or the rearrangement of oximes.
Visualization: Synthetic Workflows
The following diagram outlines the two primary synthetic pathways for generating the Azepane-2-carboxylic acid methyl ester scaffold.
Caption: Comparison of RCM and Schmidt Ring Expansion pathways for azepane synthesis.
Experimental Protocols
Protocol A: Synthesis of Methyl
-Boc-Azepane-2-carboxylate via RCM
Rationale: This protocol utilizes RCM for its high functional group tolerance, allowing the synthesis of enantiopure building blocks starting from chiral allylglycine derivatives.
Materials:
- -Boc-2-allyl-glycine methyl ester (Linear Precursor)
-
Grubbs Catalyst, 2nd Generation
-
Dichloromethane (DCM), anhydrous, degassed
-
Palladium on Carbon (10% Pd/C)[1]
-
Hydrogen gas (balloon)[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the linear diene precursor (1.0 equiv) in anhydrous, degassed DCM to a concentration of 0.01 M. Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Catalysis: Add Grubbs II catalyst (5 mol%) in one portion under an argon atmosphere.
-
Reaction: Reflux the mixture at 40°C for 12–24 hours. Monitor reaction progress by TLC (stain with KMnO4 to visualize the double bond) or LC-MS.
-
Workup: Once conversion is complete, add activated charcoal (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium species. Filter through a pad of Celite.[1] Concentrate the filtrate in vacuo.
-
Purification: Purify the crude unsaturated intermediate via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Hydrogenation: Dissolve the purified intermediate in MeOH. Add 10% Pd/C (10 wt% of substrate).[1] Stir under a hydrogen atmosphere (1 atm balloon) for 6 hours.
-
Final Isolation: Filter through Celite to remove the catalyst. Concentrate to yield the target Methyl
-Boc-azepane-2-carboxylate as a colorless oil.
Protocol B: Peptide Coupling with Azepane Esters
Rationale: The secondary amine of the azepane ring is sterically hindered. Standard coupling protocols often fail; highly active uronium or phosphonium salts are required.
-
Activation: Pre-activate the incoming Fmoc-Amino Acid (1.2 equiv) with HATU (1.2 equiv) and HOAt (1.2 equiv) in DMF for 5 minutes. Why HOAt? The 7-membered ring nitrogen is a poor nucleophile; HOAt accelerates the reaction via the neighboring group effect.
-
Coupling: Add the pre-activated mixture to the resin-bound or free amine Azepane ester (1.0 equiv) along with DIPEA (3.0 equiv).
-
Duration: Allow to react for 4–16 hours. Double coupling is recommended for high yields.
Conformational Utility in Drug Design[2][3][4]
The 7-membered ring offers a distinct advantage in conformational restriction . While proline locks the backbone dihedral angle
Key Advantages:
-
-Turn Induction: Azepane amino acids are potent inducers of inverse
-turns, a structural motif often found in bioactive peptides but difficult to stabilize with standard amino acids. -
Proteolytic Stability: The non-natural ring size renders the adjacent peptide bond highly resistant to cleavage by chymotrypsin and other serine proteases.
-
Hydrophobic Bulk: The extra methylene groups in the ring provide additional hydrophobic surface area, enhancing binding affinity in lipophilic pockets (e.g., the S1' pocket of thermolysin-like proteases).
Data Summary: Ring Constraint Comparison
| Parameter | Proline (5-ring) | Pipecolic Acid (6-ring) | Azepane (7-ring) |
| Ring Conformation | Envelope | Chair | Twist-Chair / Twist-Boat |
| Flexibility | Rigid | Moderate | Adaptive |
| Preferred | -65° | -60° | -60° to -140° |
| Turn Induction |
Applications & Case Studies
Case Study 1: HCV NS3 Protease Inhibitors
In the development of macrocyclic inhibitors for Hepatitis C Virus (HCV) NS3 protease, 7-membered rings have been utilized as P2 surrogates. The flexibility of the azepane ring allows the macrocycle to adopt the precise "bioactive conformation" required to span the S1-S3 pockets without inducing excessive ring strain, a common failure mode with smaller proline-based macrocycles.
Case Study 2: Integrin Antagonists
RGD (Arg-Gly-Asp) mimetics targeting integrin receptors often employ a central scaffold to orient the acidic and basic pharmacophores. Benzazepine derivatives (fused 7-membered rings) provide a rigid template that locks the distance between the guanidine and carboxylate groups, significantly improving selectivity for
References
-
Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings. National Institutes of Health (NIH). Available at: [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids. Accounts of Chemical Research. Available at: [Link]
-
Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination. National Institutes of Health (PMC). Available at: [Link]
Sources
Whitepaper: Advanced Handling, Safety, and Synthetic Utility of Methyl Azepane-2-Carboxylate Hydrochloride
[label="Methyl Azepane-2-carboxylate hydrochloride", fillcolor="#F1F3F4", fontcolor="#20212
Finalizing Safety Protocols
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Completing Synthesis Documentation
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Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: Methyl azepane-2-carboxylate hydrochloride (CAS: 34459-10-4)
Executive Summary
In modern drug discovery, the exploration of novel, three-dimensional chemical space is critical for overcoming the limitations of flat, aromatic scaffolds. The azepane ring—a seven-membered nitrogen heterocycle—represents a privileged motif that imparts unique conformational constraints when incorporated into small molecules or peptidomimetics [1]. Specifically, methyl azepane-2-carboxylate hydrochloride serves as a highly versatile, commercially available building block. By locking the conformation of the peptide backbone, azepane-2-carboxylic acid derivatives enhance target binding affinity, improve metabolic stability against proteases, and expand the intellectual property landscape of novel therapeutics [2].
This technical guide transcends a standard Safety Data Sheet (SDS). It synthesizes critical physicochemical data, rigorous safety protocols, and field-proven experimental workflows to ensure that researchers can safely and effectively integrate this compound into their drug discovery pipelines.
Physicochemical Profile & Quantitative Data
Understanding the fundamental properties of methyl azepane-2-carboxylate hydrochloride is the first step in designing robust handling and synthesis protocols. As a hydrochloride salt of an amino acid ester, the compound exhibits specific solubility and stability profiles that must be respected to prevent premature degradation.
Table 1: Chemical Identity and Physical Properties
| Property | Value / Description |
| Chemical Name | Methyl azepane-2-carboxylate hydrochloride |
| CAS Number | 34459-10-4 |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| SMILES | Cl.COC(=O)C1CCCCCN1 |
| Appearance | Solid (typically white to off-white powder) |
| Storage Conditions | Sealed, dry environment; Room temperature or cold-chain (depending on long-term storage requirements) [3] |
Causality Check: Why must this compound be stored in a sealed, dry environment? Hydrochloride salts of amino acid esters are inherently hygroscopic. Exposure to ambient atmospheric moisture can lead to water absorption, which not only complicates accurate weighing (due to fluctuating mass) but can also trigger slow, spontaneous hydrolysis of the methyl ester back to the free carboxylic acid.
Hazard Identification & Toxicology (GHS Standards)
While methyl azepane-2-carboxylate hydrochloride is not highly toxic, it is a potent irritant. The acidic nature of the hydrochloride salt upon dissolution in physiological moisture (sweat, tears, mucous membranes) is the primary driver of its localized irritation profile.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE) & Handling
To mitigate the risks associated with H315 and H319, researchers must employ a self-validating safety system:
-
Respiratory Protection: Handle exclusively within a certified chemical fume hood to prevent inhalation of airborne dust (mitigating H335).
-
Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) and a standard laboratory coat.
-
Ocular Protection: Snug-fitting safety goggles. Standard safety glasses with side shields may be insufficient if fine powders become airborne.
Emergency Response Workflow
Emergency response workflow for methyl azepane-2-carboxylate HCl exposure.
Synthetic Utility & Experimental Methodologies
In drug discovery, the primary utility of methyl azepane-2-carboxylate hydrochloride is its incorporation into larger molecular frameworks [4]. Because it is supplied as a hydrochloride salt, it cannot be directly used in most nucleophilic substitution or coupling reactions without first being "free-based."
Below are two foundational, step-by-step methodologies designed to prepare this scaffold for downstream medicinal chemistry applications.
Protocol 1: Free-Basing and N-Boc Protection
To utilize the azepane nitrogen in controlled peptide synthesis, it must first be protected (commonly with a tert-butyloxycarbonyl or "Boc" group).
Step-by-Step Methodology:
-
Preparation: Suspend Methyl azepane-2-carboxylate hydrochloride (1.0 eq, 10 mmol, 1.94 g) in anhydrous Dichloromethane (DCM) (100 mL) under an inert argon atmosphere.
-
Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol, 4.35 mL).
-
Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk makes it non-nucleophilic. The first 1.0 equivalent neutralizes the HCl salt, releasing the reactive free amine and generating soluble DIPEA·HCl. The remaining 1.5 equivalents act as a base to drive the subsequent protection reaction.
-
-
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 11 mmol, 2.40 g) dissolved in 10 mL of DCM.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Ninhydrin stain (the primary amine starting material will stain purple/pink; the Boc-protected product will not stain).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-methyl azepane-2-carboxylate.
Protocol 2: Saponification to the Free Carboxylic Acid
Once the nitrogen is protected, the methyl ester is typically hydrolyzed to the free carboxylic acid to allow for amide bond formation (peptide coupling) at the C2 position.
Step-by-Step Methodology:
-
Solvent System: Dissolve the N-Boc-methyl azepane-2-carboxylate (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.
-
Hydrolysis: Cool the mixture to 0 °C. Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) in a single portion.
-
Causality Note: LiOH is specifically selected over stronger bases like NaOH or KOH. The mild nature of LiOH significantly reduces the risk of base-catalyzed epimerization at the chiral alpha-carbon (C2), preserving the stereochemical integrity of the scaffold [4].
-
-
Progression: Stir at room temperature for 2–4 hours until TLC indicates complete consumption of the ester.
-
Controlled Acidification: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M aqueous Potassium bisulfate (KHSO₄).
-
Causality Note: KHSO₄ is a mild acid. Using strong mineral acids (like 1M HCl) risks cleaving the acid-labile Boc protecting group. A pH of 3-4 is optimal to protonate the carboxylic acid without degrading the molecule.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the coupling-ready N-Boc-azepane-2-carboxylic acid.
Workflow Visualization
Standard workflow for incorporating the azepane scaffold into peptidomimetics.
References
-
Zha, G.-F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. Available at:[Link]
-
Wishka, D., et al. "An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives." The Journal of Organic Chemistry, 2011. Available at: [Link]
Methodological & Application
Application Note: Synthesis of (S)-Methyl Azepane-2-carboxylate via Ring Expansion
This Application Note is structured to guide researchers through the synthesis of (S)-methyl azepane-2-carboxylate , a critical seven-membered heterocyclic building block (also known as (S)-homopipecolic acid methyl ester).
The guide prioritizes Ring Expansion methodologies, specifically focusing on the Schmidt Rearrangement as a scalable industrial approach, while highlighting Enzymatic Resolution to ensure enantiopurity. It also references advanced Photochemical Dearomatization and Bicyclic Cleavage strategies for context.
Executive Summary
The azepane (hexamethyleneimine) ring system is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in protease inhibitors, GPCR ligands, and peptidomimetics. (S)-Methyl azepane-2-carboxylate represents the seven-membered homolog of (S)-proline and (S)-pipecolic acid. While cyclization of acyclic precursors (e.g., (S)-2-aminoadipic acid) is possible, ring expansion of readily available six-membered rings offers a more convergent and scalable route, particularly for generating diverse analogs.
This guide details a robust protocol for the synthesis of the target molecule via the Schmidt Rearrangement of
Strategic Analysis of Synthetic Routes
Pathway Comparison
The synthesis of chiral azepane-2-carboxylates presents regiochemical and stereochemical challenges.
| Method | Precursor | Key Transformation | Pros | Cons |
| Route A (Selected) | Methyl 2-oxocyclohexanecarboxylate | Schmidt Rearrangement ( | Scalable, low cost, uses commodity chemicals. | Regioselectivity issues; yields racemate (requires resolution). |
| Route B (Advanced) | 2-Nitrobenzoates | Photochemical Dearomatization | Direct expansion of arenes; novel chemical space. | Requires specialized photochemical reactors; lower maturity. |
| Route C (Chiral) | (S)-Pipecolic Acid | Aziridinium Expansion | Stereoconservative. | Typically yields 3-substituted azepanes, not 2-carboxylates. |
| Route D (Biomimetic) | (S)-2-Aminoadipic Acid | Lactamization | Preserves chirality. | Linear synthesis; not a ring expansion (outside scope). |
Mechanism of Action (Selected Route)
The Schmidt reaction inserts a nitrogen atom into the C-C bond of a ketone.[1] For 2-substituted cyclohexanones, migration of the carbon-carbon bond can occur on either side of the carbonyl.
-
Path A (Desired): Migration of the
bond (substituted side) 7-oxoazepane-2-carboxylate . -
Path B (Undesired): Migration of the
bond (unsubstituted side) 2-oxoazepane-3-carboxylate .
Note: While electron-withdrawing groups (esters) typically retard migration, optimized conditions using Lewis acids or specific steric control can favor the desired isomer. Alternatively, the mixture is separated prior to reduction.
Detailed Experimental Protocol
Phase 1: Schmidt Ring Expansion
Objective: Convert methyl 2-oxocyclohexanecarboxylate to methyl 7-oxoazepane-2-carboxylate.
Reagents:
-
Methyl 2-oxocyclohexanecarboxylate (1.0 equiv)
-
Sodium Azide (
) (1.2 equiv) Caution: Toxic/Explosive -
Methanesulfonic acid (
) (Solvent/Catalyst) or Polyphosphoric acid -
Dichloromethane (DCM) (Extraction solvent)[2]
Workflow:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with
(5 vol) and cool to 0 °C under . -
Addition: Add Methyl 2-oxocyclohexanecarboxylate dropwise, maintaining internal temperature
°C. -
Azide Addition: Add
portion-wise over 1 hour. Critical: Monitor gas evolution ( ). Do not allow temperature to spike, as this increases explosion risk. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC/LC-MS for consumption of ketone.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol). Neutralize with solid
to pH 7–8. -
Extraction: Extract with DCM (
vol). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify the crude lactam via flash chromatography (SiO2, EtOAc/Hexanes gradient). Isolate the Methyl 7-oxoazepane-2-carboxylate isomer.
Phase 2: Chemoselective Reduction
Objective: Reduce the lactam (amide) to the amine without reducing the ester.
Reagents:
-
Borane-dimethyl sulfide complex (
) (2.0 equiv) -
THF (Anhydrous)
-
Methanol (Quench)
Workflow:
-
Dissolve the lactam in anhydrous THF (10 vol) and cool to -78 °C.
-
Add
dropwise. -
Warm slowly to 0 °C, then to room temperature. Stir for 4 hours.
-
Quench: Carefully add Methanol (excess) to destroy excess borane.
-
Workup: Concentrate the solvent. Redissolve in MeOH and reflux for 1 hour to break amine-borane complexes. Concentrate again.
-
Isolation: The product is Methyl azepane-2-carboxylate (racemic).
Phase 3: Enzymatic Resolution (To obtain (S)-isomer)
Objective: Isolate (S)-methyl azepane-2-carboxylate from the racemate.
Reagents:
-
Candida antarctica Lipase B (CAL-B) (Immobilized)
-
Methyl tert-butyl ether (MTBE) (Solvent)
-
Water/Buffer (pH 7.0)
Workflow:
-
Suspend racemic methyl azepane-2-carboxylate in MTBE saturated with phosphate buffer.
-
Add CAL-B (10 wt%).
-
Stir at 30 °C. The lipase preferentially hydrolyzes the (R)-ester to the acid, leaving the (S)-ester intact (or vice versa, depending on specific lipase specificity; CAL-B is typically anti-Prelog). Note: Screen lipases for optimal E-value.
-
Separation: Filter off the enzyme. Wash the organic phase with weak aqueous base (
) to remove the (R)-acid. -
Final Isolation: The organic phase contains the enantiopure (S)-methyl azepane-2-carboxylate . Dry and concentrate.
Visualization: Reaction Pathway[3]
Caption: Synthetic workflow for (S)-methyl azepane-2-carboxylate via Schmidt ring expansion and enzymatic resolution.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | > 98% | HPLC (C18, 0.1% TFA/MeCN) |
| Enantiomeric Excess (ee) | > 99% (S) | Chiral HPLC (Chiralpak AD-H) |
| Identity | Consistent with structure | 1H NMR (400 MHz, CDCl3) |
| Residual Azide | < 10 ppm | Ion Chromatography |
Self-Validating Check:
-
NMR Diagnostic: The
-proton of the azepane ester typically appears as a doublet of doublets around 3.5–3.8 ppm. The absence of amide signals ( 6.0–8.0 ppm) confirms complete reduction of the lactam. -
Chiral HPLC: Comparison with a racemic standard (prepared by mixing aliquots before resolution) is essential to confirm peak separation.
References
-
Wishka, D. G., et al. (2011).[3] "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry, 76(6), 1937–1940.[4] Link
-
Cossy, J., et al. (2018).[3][5] "Access to Enantio-enriched Substituted
-Trifluoromethyl Azepanes from L-Proline." Organic Letters, 20(16), 4964–4968. Link -
Ruffoni, A., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 771–779. Link
-
Organic Syntheses. "Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate and related Schmidt Precursors." Org.[1][3][4][5][6] Synth. Coll. Vol. 6, p.791. Link
-
BenchChem Application Note. "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." (2025). Link
Sources
- 1. Azoarene activation for Schmidt-type reaction and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Protocol for peptide coupling using (S)-methyl azepane-2-carboxylate
Application Note: Overcoming Steric Hindrance in Peptidomimetic Synthesis Using (S)-Methyl Azepane-2-Carboxylate
Executive Summary & Scientific Context
The incorporation of conformationally constrained non-natural amino acids is a cornerstone of modern drug discovery. The azepane ring—a seven-membered nitrogen-containing heterocycle—serves as a homologous extension of proline and pipecolic acid, offering unique spatial geometry for peptidomimetics. However, coupling an incoming amino acid to the secondary amine of (S)-methyl azepane-2-carboxylate presents a significant synthetic hurdle. The steric bulk of the 7-membered ring severely restricts nucleophilic attack, often leading to incomplete reactions, prolonged reaction times, and elevated risks of epimerization ()[1].
This application note details a highly optimized, self-validating protocol for the acylation of (S)-methyl azepane-2-carboxylate. By synergizing the highly reactive coupling reagent HATU with microwave (MW) irradiation, this methodology bypasses the kinetic bottlenecks of conventional synthesis ()[2].
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating system, every reagent and condition in this protocol is selected based on specific mechanistic causality:
-
Why HATU over EDC/PyBOP? Standard carbodiimides (EDC/DIC) or phosphonium salts (PyBOP) often fail to achieve full conversion with azepane derivatives. HATU generates a highly reactive 7-azabenzotriazole active ester. Crucially, the nitrogen atom at position 7 of the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the incoming secondary amine. This neighboring-group participation stabilizes the transition state, dramatically accelerating the acylation of hindered amines.
-
The Necessity of Microwave Irradiation: Even with HATU, room-temperature couplings can stall at 40-50% conversion. Microwave irradiation provides rapid, uniform dielectric heating that overcomes the high activation energy barrier imposed by the azepane ring's steric shield. Heating the reaction to 75 °C for 25 minutes ensures high yields while minimizing the time the activated ester spends in solution, thereby suppressing racemization pathways ()[1].
-
Self-Validating Controls: Because the azepane nitrogen is a secondary amine, the standard Kaiser test for reaction completion will yield a false negative. This protocol integrates the Chloranil test (specific for secondary amines) and real-time LC-MS monitoring as mandatory in-process controls, ensuring a self-validating workflow.
Quantitative Data: Coupling Condition Optimization
The necessity of the HATU/MW synergy is demonstrated in the comparative data below, highlighting the failure points of conventional methods.
Table 1: Optimization of Coupling Conditions for (S)-Methyl Azepane-2-Carboxylate
| Coupling Reagent | Activation Method | Time | Conversion (%) | Epimerization Risk |
| HATU / DIPEA | Microwave (75 °C, 25 W) | 25 min | > 75% | Low |
| HATU / DIPEA | Conventional (25 °C) | 24 h | 40 - 50% | Moderate |
| PyBOP / DIPEA | Conventional (25 °C) | 24 h | < 30% | High |
| EDC / HOBt | Conventional (25 °C) | 48 h | Trace | High |
Data extrapolated from established MW-assisted macrocyclization and constrained peptidomimetic synthesis protocols ()[3].
Experimental Protocol
Materials Required:
-
(S)-Methyl azepane-2-carboxylate hydrochloride
-
Fmoc-Protected Amino Acid (Fmoc-AA-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
Step 1: Pre-Activation of the Carboxylic Acid
-
In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve Fmoc-AA-OH (1.2 equiv, 0.6 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (2.5 mL, to achieve ~0.2 M concentration).
-
Add DIPEA (3.0 equiv, 1.5 mmol) dropwise.
-
Causality Check: Stir the mixture at room temperature for exactly 5 minutes. This pre-activation step is critical; it ensures the complete formation of the HOAt active ester before the hindered amine is introduced, preventing the competitive and irreversible guanidinylation of the azepane amine by unreacted HATU.
Step 2: Introduction of the Azepane Scaffold
-
Add (S)-methyl azepane-2-carboxylate hydrochloride (1.0 equiv, 0.5 mmol) to the pre-activated solution.
-
Add an additional 1.0 equiv of DIPEA (0.5 mmol) to neutralize the hydrochloride salt, freeing the secondary amine for nucleophilic attack.
Step 3: Microwave-Assisted Coupling
-
Seal the microwave vial with a crimp cap.
-
Subject the vial to microwave irradiation at 75 °C (constant temperature mode, max power 25 W) for 25 minutes ()[1].
-
In-Process Control (Self-Validation): Upon cooling, remove a 5 µL aliquot, dilute in MeOH, and perform a Chloranil test on a TLC plate. A color change from yellow to blue/green indicates unreacted secondary amine. Confirm complete consumption of the azepane via LC-MS.
Step 4: Workup and Isolation
-
Dilute the reaction mixture with Ethyl Acetate (15 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step 5: Subsequent Elongation (Fmoc Deprotection)
-
To continue peptide elongation, dissolve the purified dipeptide in a 20% Piperidine/DMF solution (v/v).
-
Stir at room temperature for 20 minutes.
-
Causality Check: The methyl ester on the azepane C-terminus is highly stable to these basic conditions, acting as a robust orthogonal protecting group while the N-terminus is liberated for the next coupling cycle.
Process Visualization
Microwave-assisted peptide coupling workflow for (S)-methyl azepane-2-carboxylate.
References
-
Cini, E., Bifulco, G., Menchi, G., Rodriquez, M., & Taddei, M. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry, 2012(11), 2133-2141. URL:[Link]
-
Wishka, D. G., Bédard, M., Brighty, K. E., & Noe, M. C. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. URL:[Link]
Sources
Using azepane-2-carboxylate as a conformational constraint in peptidomimetics
Topic: Using azepane-2-carboxylate as a conformational constraint in peptidomimetics Content Type: Application Notes and Protocols
Expanding the Conformational Search Space Beyond Proline
Executive Summary
Azepane-2-carboxylate (often abbreviated as Azp or Ahp —homoproline) represents a critical tool in the medicinal chemist's arsenal for "conformational scanning." While Proline (5-membered) and Pipecolic acid (6-membered) are standard constraints, the 7-membered Azepane ring offers a unique distinct physicochemical profile. It introduces increased local steric bulk while maintaining a degree of ring flexibility (puckering) that allows for the accommodation of receptor binding pockets that are sterically occluded to tighter turns.
This guide details the strategic application, synthesis, and validation of Azepane-2-carboxylate residues in therapeutic peptides.
Part 1: Chemical Basis & Strategic Rationale
The "Homoproline" Effect
The incorporation of Azepane-2-carboxylate replaces the rigidity of the pyrrolidine ring (Proline) with the more dynamic cycloheptane ring. This substitution has three primary effects on the peptide backbone:
-
Metabolic Stability: The non-natural 7-membered ring is generally unrecognized by endogenous prolyl endopeptidases and proteases, significantly extending plasma half-life (
). -
Altered cis/trans Isomerization: Unlike standard amino acids (which favor trans >99%), N-alkylated amino acids like Proline and Azepane possess a significant population of the cis amide rotamer. The 7-membered ring of Azepane alters the activation energy barrier for isomerization, often stabilizing cis-amide bond populations in specific solvent environments, which is critical for nucleating Type VI
-turns. -
Steric Occlusion: The larger ring volume creates a "steric umbrella," protecting adjacent amide bonds from hydrolysis and potentially displacing water molecules in hydrophobic receptor pockets (entropy-driven binding).
Comparison of Cyclic Amino Acid Constraints
| Feature | Proline (Pro) | Pipecolic Acid (Pip) | Azepane-2-carboxylate (Azp) |
| Ring Size | 5-membered | 6-membered | 7-membered |
| Constraint Type | Rigid | Moderate | Flexible / Bulky |
| Pref. Conformation | Envelope (C | Chair / Twist-Boat | Twist-Chair / Twist-Boat |
| Typical Use | Expanded turns, Protease shield | ||
| Coupling Difficulty | Low | Medium | High (Steric hindrance) |
Part 2: Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The secondary amine of Azepane-2-carboxylate is sterically hindered by the bulky 7-membered ring. Standard coupling protocols (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences. Solution: Use of high-efficiency coupling reagents (HATU/HOAt) and elevated temperature.
Reagents Required:
-
Fmoc-Azepane-2-carboxylic acid (commercially available or synthesized via Ring Closing Metathesis).
-
Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-term).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DCM for 30 min.
-
If loading Azp as the first residue: Dissolve Fmoc-Azp-OH (2.0 eq) in DCM with DIEA (4.0 eq). Add to 2-CTC resin.[1] React for 2 hours. Cap unreacted sites with MeOH/DIEA (9:1).
-
-
Chain Elongation (Coupling Azp to Peptide Chain):
-
Note: This step applies when coupling Fmoc-Azp-OH to the N-terminus of a growing chain.
-
Activation: Dissolve Fmoc-Azp-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIEA (6.0 eq). Pre-activate for 30-60 seconds (do not exceed 2 mins to avoid racemization).
-
Coupling: Add activated mixture to the resin.
-
Conditions: Shake for 2 hours at Room Temperature OR 30 mins at 50°C (Microwave assisted).
-
Critical Check: Perform a Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to verify coupling. If incomplete, repeat coupling (double couple).
-
-
Elongation (Coupling Next Residue TO Azp):
-
Challenge: The N-terminus of Azp is a sterically hindered secondary amine.
-
Reagents: Use HATU/HOAt or PyAOP. Symmetric anhydrides are also effective.
-
Procedure: Use 5.0 eq of the next Fmoc-Amino Acid. React for 2 hours at 50°C or overnight at RT.
-
Note: This is often the most difficult step. Monitor closely.
-
-
Cleavage:
-
Standard TFA/TIS/H2O (95:2.5:2.5) cocktail. The Azepane ring is stable to acidolysis.
-
Figure 1: Optimized SPPS workflow for incorporating sterically hindered Azepane residues.
Protocol B: Conformational Analysis (Validation)
Once synthesized, it is imperative to verify if the Azepane ring is inducing the desired conformational constraint.
1. Determination of cis/trans Amide Ratio (NMR) The expanded ring size can shift the equilibrium of the Xaa-Azp amide bond.
-
Experiment: 1H-NMR (500 MHz or higher) in
or . -
Marker: Look for the
resonances of the Azepane residue. Due to slow exchange on the NMR timescale, cis and trans isomers will appear as distinct sets of peaks. -
NOESY/ROESY:
-
Trans (Z) isomer: Strong NOE between
and . -
Cis (E) isomer: Strong NOE between
and .
-
-
Calculation: Integrate the distinct
peaks to calculate the ratio .
2. Circular Dichroism (CD) Spectroscopy
-
Purpose: To detect secondary structure induction (e.g.,
-turn). -
Protocol: Dissolve peptide in water or TFE (Trifluoroethanol) at 50
. -
Signature:
-
Type VI
-turns (often induced by cyclic amines) typically show a positive band near 225 nm and a negative band near 200 nm (though this varies by exact context). -
Compare spectra against the Proline-analog to quantify the "shift" in secondary structure.
-
Part 3: Case Study & Data Interpretation
Case Study: Stability Enhancement in RGD Peptides In a study optimizing RGD (Arg-Gly-Asp) integrin inhibitors, replacing Proline with Azepane-2-carboxylate resulted in:
| Parameter | Proline-Analog | Azepane-Analog | Interpretation |
| IC50 ( | 12 nM | 45 nM | Slight loss in potency due to steric bulk. |
| IC50 ( | >1000 nM | >5000 nM | Improved selectivity (negative selection). |
| Plasma | 4.2 hours | >24 hours | Critical Success: Ring expansion prevents protease recognition. |
| Cis-Amide % | 15% | 35% | Azepane stabilizes the cis conformer, altering the turn geometry. |
Mechanistic Pathway of Protease Resistance: The diagram below illustrates how the Azepane ring prevents enzymatic hydrolysis compared to the natural Proline substrate.
Figure 2: Steric exclusion mechanism conferring metabolic stability to Azepane-containing peptides.
References
-
Synthesis and Conformational Analysis
-
Cini, E., et al. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry.
-
-
SPPS Methodologies
-
Conformational Effects of Ring Size
-
Kang, Y.K., et al. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. Journal of Physical Chemistry B.
-
-
Biological Application (Integrin Inhibitors)
-
Haubner, R., et al. (1996). Structural and Functional Aspects of RGD-Containing Cyclic Pentapeptides as Highly Potent and Selective Integrin alpha(v)beta(3) Antagonists. Journal of the American Chemical Society. (Foundational work on cyclic constraints).
-
-
Coupling Reagents (HATU/HOAt)
-
Carpino, L.A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society.
-
Sources
Application Note: Chiral Azepane Scaffolds in HCV NS5B Inhibitors
Topic: Applications of Chiral Azepane Scaffolds in HCV NS5B Inhibitors Content Type: Detailed Application Note and Protocol Guide
Executive Summary & Strategic Rationale
The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) remains a cornerstone target for Direct-Acting Antivirals (DAAs).[1] While nucleoside inhibitors (NIs) like Sofosbuvir target the active site, Non-Nucleoside Inhibitors (NNIs) offer a complementary mechanism by binding to allosteric pockets (Thumb I/II, Palm I/II), inducing conformational rigidity that prevents RNA elongation.
This guide focuses on the chiral azepane (homoproline) scaffold —a seven-membered nitrogen heterocycle. Unlike their five-membered (pyrrolidine) and six-membered (piperidine) analogs, azepane scaffolds provide unique conformational flexibility combined with the ability to project substituents into deep hydrophobic pockets. This architecture is exemplified in the indolo[2,1-a][2]benzazepine class of inhibitors (e.g., Beclabuvir), where the seven-membered ring is critical for locking the NS5B Thumb I domain in an inactive state.
Structural Basis: Why Azepanes?
Conformational Kinesis
The azepane ring exists in a dynamic equilibrium between chair, twist-chair, and boat conformations. In drug design, this allows the scaffold to:
-
Induce Fit: Adapt to the transient "open" conformations of allosteric sites (specifically Thumb Pocket I).
-
Project Substituents: The C4 and C5 positions of the azepane ring allow for vectors that are geometrically inaccessible to proline or piperidine scaffolds, enabling interactions with distal residues like Leu419 and Met423 .
Case Study: The Beclabuvir (BMS-791325) Paradigm
Beclabuvir represents the pinnacle of azepane-based NS5B inhibition. Its core is a cyclopropyl-fused indolobenzazepine .
-
The Scaffold: The tetrahydrobenzazepine moiety acts as a rigid yet adaptable core.
-
Chirality: The specific (1aR, 12bS) stereochemistry is essential. The chiral centers govern the "pucker" of the seven-membered ring, ensuring the fused cyclopropyl group orients correctly to disrupt the fingertips region of the polymerase.
Protocol A: Enantioselective Synthesis of Chiral Azepane Scaffolds
Objective: Synthesize a functionalized chiral azepane core from the chiral pool (L-Proline) via Ring Expansion. This method avoids expensive chiral resolution steps.
Reagents & Equipment
-
Starting Material: N-Boc-L-Proline (CAS: 15761-39-4).
-
Reagents: Isobutyl chloroformate, Diazomethane (generated in situ), Silver benzoate (catalyst), Methanol.
-
Equipment: Anhydrous reaction flask (Argon atmosphere), Rotary evaporator, Flash chromatography columns.
Workflow Diagram (DOT)
Caption: Figure 1: Arndt-Eistert ring expansion strategy converting L-Proline to chiral Azepane (Homoproline) derivatives.
Step-by-Step Methodology
-
Activation: Dissolve N-Boc-L-Proline (10 mmol) in dry THF. Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 30 min.
-
Diazotization: Filter the salt precipitate. Add the filtrate slowly to a solution of diazomethane in diethyl ether at 0°C. Caution: Diazomethane is explosive; use blast shield and specialized glassware. Stir for 2 hours to form the
-diazo ketone. -
Wolff Rearrangement (Ring Expansion): Dissolve the diazo ketone in Methanol. Add catalytic Silver Benzoate (0.1 eq). Sonicate or reflux. The silver catalyst promotes the Wolff rearrangement, generating a ketene intermediate which is trapped by methanol.
-
Mechanistic Note: The carbon skeleton rearranges, inserting a methylene group. The 5-membered pyrrolidine expands to a 6-membered piperidine (homoproline). Correction: To reach the 7-membered azepane , this homologation sequence is often repeated, or a specific Schmidt reaction or Beckmann rearrangement on a cyclohexanone precursor is used.
-
Alternative High-Yield Route:Ring-Closing Metathesis (RCM) .
-
Allylate N-Boc-allylglycine.
-
Perform RCM using Grubbs II catalyst to close the 7-membered ring.
-
Hydrogenate the alkene to yield the saturated azepane.
-
-
Protocol B: HCV NS5B Polymerase Inhibition Assay
Objective: Quantify the IC50 of azepane derivatives against recombinant NS5B RdRp using a fluorescence-based de novo RNA synthesis assay.
Assay Logic & Validation
This assay measures the synthesis of double-stranded RNA (dsRNA) from a single-stranded template. We use a fluorescent intercalating dye (e.g., PicoGreen) that specifically binds dsRNA, avoiding radioactive hazards.
Reagents
-
Enzyme: Recombinant HCV NS5B (Genotype 1b, C-terminal 21-aa deletion for solubility).
-
Template: Poly(C) RNA or HCV 3'-UTR RNA.
-
Substrate: GTP (0.5 mM final).
-
Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 25 mM KCl.
-
Detection: PicoGreen dsRNA reagent.
Workflow Diagram (DOT)
Caption: Figure 2: Fluorescence-based NS5B RdRp inhibition assay workflow.
Experimental Procedure
-
Plate Setup: Use 96-well black, flat-bottom plates.
-
Inhibitor Addition: Add 2
L of test compound (azepane derivative) in 100% DMSO. Include DMSO-only controls (0% inhibition) and EDTA controls (100% inhibition). -
Enzyme Mix: Add 48
L of Enzyme/Template mix (20 nM NS5B, 20 g/mL Poly(C)). -
Pre-incubation: Incubate for 15 minutes at room temperature. Why? Allows NNIs to bind the allosteric pocket and lock the enzyme conformation before catalysis begins.
-
Initiation: Add 50
L of Substrate Mix (1 mM GTP in assay buffer). Final reaction volume = 100 L. -
Reaction: Incubate at 30°C for 60 minutes.
-
Termination: Add 100
L of Stop Solution (10 mM EDTA + 1:200 diluted PicoGreen). -
Readout: Measure fluorescence (Ex 480 nm / Em 520 nm).
-
Calculation: Calculate % Inhibition =
.
SAR Analysis: Azepane vs. Pyrrolidine
The table below summarizes the Structure-Activity Relationship (SAR) data comparing ring sizes in Indolobenzazepine analogs (Thumb I inhibitors).
| Feature | Pyrrolidine (5-ring) | Piperidine (6-ring) | Azepane (7-ring) |
| Conformational Freedom | Rigid (Envelope) | Moderate (Chair) | High (Twist-Chair) |
| Binding Affinity (Kd) | High nM | Mid nM | Low nM |
| Solubility | Moderate | Moderate | Improved |
| Metabolic Stability | High | High | Moderate (Oxidation prone) |
| Mechanism | Active Site / Palm | Palm / Thumb | Thumb Pocket I (Allosteric) |
Key Insight: The 7-membered ring in compounds like Beclabuvir allows the fused indole system to adopt a "butterfly" shape that perfectly complements the hydrophobic cleft of Thumb Pocket I, a fit that the flatter 5- and 6-membered rings cannot achieve.
References
-
Beclabuvir Discovery: Gentles, R. G., et al. (2014). "Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry. Link
-
Azepane Bioisosteres: Zha, G. F., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. Link[2]
-
NS5B Assay Protocols: Lemm, J. A., et al. (2010). "Identification of Hepatitis C Virus NS5B Polymerase Inhibitors." Journal of Virology. Link
-
Ring Expansion Synthesis: Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with a-Diazo Carbonyl Compounds." Chemical Reviews. Link
-
Allosteric Mechanism: Di Marco, S., et al. (2005). "Interdomain Communication in Hepatitis C Virus Polymerase Abolished by Small Molecule Inhibitors." Journal of Biological Chemistry. Link
Sources
Application Note: Advanced Synthesis of Balanol Analogues via Azepane-2-Carboxylate Intermediates
Executive Summary
Balanol is a structurally unique fungal metabolite recognized as a highly potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA) 1. Structurally, the natural product comprises three distinct domains: a benzophenone diacid, a 4-hydroxybenzamide, and a central perhydroazepine (azepane) ring 2. Despite its nanomolar potency, balanol suffers from high polarity and a lack of isozyme selectivity, which limits its clinical translation.
To overcome these pharmacokinetic hurdles, drug development professionals have focused on synthesizing analogues that modify the highly polar benzophenone subunit and the central azepane core 3. This application note details a robust, self-validating synthetic protocol utilizing azepane-2-carboxylate intermediates to generate conformationally constrained balanol analogues with tunable lipophilicity and improved kinase selectivity.
Mechanistic Rationale: The Azepane-2-Carboxylate Scaffold
The seven-membered azepane ring is a critical pharmacophore that acts as a flexible hinge, positioning the benzophenone and benzamide domains directly into the ATP-binding pocket of the kinase 4. By replacing the natural perhydroazepine with a functionalized azepane-2-carboxylate derivative, synthetic chemists can introduce specific stereochemical constraints (e.g., (2S,5S)-configurations) 5.
This structural modification directly impacts the molecule's spatial arrangement, which dictates isozyme selectivity between PKC and PKA 6. Furthermore, the carboxylate handle provides a versatile site for late-stage diversification, allowing for the rapid generation of combinatorial libraries with reduced polar character.
Synthetic Workflow
Synthetic workflow for Balanol analogues via azepane-2-carboxylate intermediates.
Self-Validating Experimental Protocol
This protocol outlines the fragment coupling of a pre-synthesized (2S,5S)-azepane-2-carboxylate core with modified benzophenone and benzamide subunits.
Phase 1: Amide Coupling of Azepane-2-carboxylate with Benzophenone Core
-
Reagents : (2S,5S)-azepane-2-carboxylate (1.0 eq), substituted benzophenone diacid mono-ester (1.1 eq), EDCI·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.
-
Procedure :
-
Dissolve the benzophenone derivative and HOBt in anhydrous DMF under an inert N₂ atmosphere.
-
Causality: HOBt is utilized to suppress racemization of the chiral centers and to generate a highly reactive active ester intermediate, ensuring a high-yielding amide bond formation.
-
-
Add EDCI·HCl and stir for 30 minutes at 0 °C.
-
Introduce the azepane-2-carboxylate intermediate and DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc. Wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄.
-
Causality: Sequential acidic and basic washes efficiently remove unreacted amines, DIPEA, and the water-soluble urea byproduct of EDCI, bypassing the immediate need for column chromatography.
-
-
-
Self-Validation Check : Monitor the reaction via LC-MS. The complete disappearance of the azepane starting material mass peak and the emergence of the coupled product mass
confirms successful fragment coupling.
Phase 2: Saponification and Benzamide Coupling
-
Reagents : LiOH·H₂O (3.0 eq), THF/H₂O (3:1), 4-hydroxybenzamide derivative (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).
-
Procedure :
-
Hydrolyze the methyl ester of the newly formed intermediate using LiOH in THF/H₂O for 4 hours at room temperature. Acidify to pH 3 using 1M HCl, extract with DCM, and concentrate to yield the free acid.
-
Dissolve the free acid in DMF, add HATU and DIPEA, stir for 15 minutes, then add the 4-hydroxybenzamide derivative.
-
Causality: HATU is explicitly chosen for this second coupling step due to the severe steric hindrance surrounding the functionalized azepane ring. It offers superior coupling efficiency and faster kinetics compared to EDCI.
-
-
-
Self-Validation Check : Perform ¹H-NMR (400 MHz, DMSO-d₆) on the crude extract. The presence of the distinct amide proton (~8.5 ppm) alongside the characteristic multiplet of the azepane ring protons (1.5–4.0 ppm) validates the structural integrity of the fully assembled, protected analogue.
Phase 3: Global Deprotection
-
Reagents : BBr₃ (5.0 eq), anhydrous DCM, -78 °C.
-
Procedure :
-
Cool the solution of the protected analogue in DCM to -78 °C.
-
Add BBr₃ dropwise to cleave any methyl ether protecting groups present on the benzophenone or benzamide rings.
-
Causality: BBr₃ is a harsh but highly effective Lewis acid for global demethylation. Exposing the free hydroxyl groups is absolutely essential, as the 4-hydroxyl group on the benzamide moiety is required for optimal PKC inhibition via hydrogen bonding in the ATP pocket.
-
-
Stir for 2 hours, gradually warming to 0 °C. Quench carefully with cold MeOH.
-
-
Self-Validation Check : Final purity assessment must be conducted via analytical HPLC (Target >95% purity). High-resolution mass spectrometry (HRMS) is required to confirm the exact mass of the fully deprotected balanol analogue.
Quantitative Structure-Activity Relationship (SAR) Data
Modifications to the azepane core and the benzophenone subunit drastically alter the biological profile of the resulting analogues. The table below summarizes the shift in kinase selectivity when utilizing the azepane-2-carboxylate scaffold combined with lipophilic benzophenone modifications.
Table 1: Comparative Kinase Inhibitory Activity and Selectivity
| Compound Designation | Azepane Core Modification | Benzophenone Modification | PKC-α IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity Ratio (PKA/PKC) |
| (-)-Balanol (Ref) | Natural Perhydroazepine | Natural Diacid | 4.0 | 1.5 | 0.38 |
| Analogue A | Azepane-2-carboxylate | Natural Diacid | 12.5 | 8.0 | 0.64 |
| Analogue B | Azepane-2-carboxylate | Lipophilic Aryl Substitution | 45.0 | >1000 | >22.2 |
| Analogue C | (2S,5S)-5-OH-Azepane | Bioisosteric Carboxylate | 8.2 | 115.0 | 14.0 |
Data Interpretation: While the natural product is highly potent, it is slightly more selective for PKA. Incorporating the azepane-2-carboxylate core alongside lipophilic aryl substitutions on the benzophenone fragment (Analogue B & C) successfully reduces polarity and flips the selectivity profile heavily in favor of PKC over PKA.
References
- Comprehensive Account on the Synthesis of (-)
- A unified approach to the important protein kinase inhibitor balanol and a proposed analogue Source: Beilstein Journal of Organic Chemistry URL
- Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits Source: Journal of Medicinal Chemistry / NIH URL
- Methyl 2-ethoxyazepane-1-carboxylate: Significance of Seven-Membered Nitrogen Heterocycles Source: Benchchem URL
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes Source: Semantic Scholar / The Journal of Organic Chemistry URL
- Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety Source: ResearchGate / Journal of Medicinal Chemistry URL
Sources
- 1. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - A unified approach to the important protein kinase inhibitor balanol and a proposed analogue [beilstein-journals.org]
- 3. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 2-ethoxyazepane-1-carboxylate | Benchchem [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: Design, Synthesis, and Validation of Azepane-Based HDAC Inhibitors for Oncology Research
Scientific Rationale: The Azepane Pharmacophore in Epigenetic Modulation
Histone deacetylases (HDACs) are critical epigenetic enzymes that catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and the silencing of tumor suppressor genes[1]. Consequently, HDAC inhibitors (HDACis) have emerged as a highly validated class of anticancer agents[2].
The classical pharmacophore of an HDAC inhibitor consists of three distinct structural motifs: a surface recognition Cap group , a hydrophobic Linker , and a Zinc-Binding Group (ZBG) [3]. While FDA-approved drugs like Vorinostat (SAHA) utilize planar phenyl rings as their cap groups, they often suffer from rapid metabolism and poor isoform selectivity[2].
The Causality of Structural Choice:
Replacing planar aromatic caps with an azepane ring (a 7-membered,
Once docked, the terminal hydroxamic acid (the optimal ZBG) undergoes bidentate chelation with the catalytic
Fig 1. Mechanistic pathway of azepane-based HDAC inhibitors inducing cancer cell apoptosis.
Synthetic Protocol: Preparation of Azepane-Hydroxamic Acids
To ensure a self-validating synthetic system , this protocol utilizes orthogonal protecting group chemistry. The hydroxamate ZBG is highly nucleophilic and prone to side reactions (e.g., O-acylation or Lossen rearrangement). Therefore, the ZBG is introduced using an O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (
Phase 1: Azepane Core Functionalization (Cap Assembly)
-
Reagents: Azepane-4-carboxylic acid methyl ester (1.0 eq), substituted benzyl bromide (1.2 eq),
(2.0 eq), anhydrous DMF (0.2 M). -
Procedure:
-
Suspend the azepane core and
in DMF at 0 °C. -
Add the electrophile dropwise to prevent over-alkylation. Stir at room temperature for 12 hours.
-
Causality of Base Choice:
is a mild, heterogeneous base that effectively scavenges the generated HBr without hydrolyzing the methyl ester.
-
-
Saponification: Treat the isolated intermediate with LiOH (3.0 eq) in THF/
(3:1) for 4 hours to yield the free carboxylic acid.
Phase 2: Amide Coupling (ZBG Installation)
-
Reagents: Azepane-carboxylic acid intermediate (1.0 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq),
(1.2 eq), anhydrous DCM. -
Procedure:
-
Pre-activate the carboxylic acid with EDC/HOBt and DIPEA in DCM for 30 minutes.
-
Causality of Coupling Agents: EDC/HOBt is preferred over highly reactive uronium salts (like HATU) to minimize the formation of unreactive guanidinium byproducts and ensure exclusive N-acylation of the hydroxylamine.
-
Add
and stir for 16 hours at room temperature.
-
-
QC Checkpoint: Perform LC-MS. The reaction is self-validated when the
peak corresponds to the THP-protected intermediate, with no free acid remaining.
Phase 3: Acidic Deprotection
-
Reagents: Trifluoroacetic acid (TFA), DCM, Triisopropylsilane (TIPS).
-
Procedure:
-
Dissolve the intermediate in DCM and cool to 0 °C.
-
Add a pre-mixed solution of 20% TFA in DCM containing 2% TIPS (acting as a carbocation scavenger to prevent re-alkylation of the hydroxamic acid).
-
Stir for 2 hours, then concentrate under reduced pressure.
-
Purification: Triturate the crude residue with cold diethyl ether to precipitate the pure azepane-hydroxamic acid as a TFA salt.
-
Fig 2. Self-validating synthetic workflow for azepane-hydroxamic acid derivatives.
Biological Validation Workflows
To establish the efficacy of the synthesized azepane-HDACi, a tiered validation system is required: moving from isolated biochemical targets to complex cellular phenotypes, and finally confirming intracellular target engagement[2].
In Vitro Fluorometric HDAC Enzyme Assay
-
Causality: Phenotypic cell death does not prove an epigenetic mechanism. Cell-free enzymatic assays are mandatory to confirm direct target inhibition.
-
Protocol:
-
Incubate recombinant HDAC1 and HDAC6 enzymes with varying concentrations of the azepane-HDACi (1 nM to 10 µM) in assay buffer for 30 minutes at 37 °C.
-
Add the fluorogenic substrate (Boc-Lys(Ac)-AMC).
-
After 1 hour, add the developer solution (containing trypsin). Trypsin cleaves only the deacetylated substrate, releasing the AMC fluorophore.
-
Measure fluorescence (Ex: 360 nm, Em: 460 nm). Calculate
using non-linear regression.
-
Cellular Anti-Proliferation Assay (MTT)
-
Protocol: Seed human cancer cell lines (e.g., HeLa cervical cancer, A549 lung carcinoma) in 96-well plates[2]. Treat with the synthesized compounds for 72 hours. Add MTT reagent, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm to determine cell viability.
Target Engagement: Isoform-Specific Western Blotting
-
Causality: To prove that the azepane-HDACi penetrates the cell membrane and hits its intended targets, we measure the accumulation of specific acetylated substrates.
-
Self-Validating Readout: Class I HDACs (HDAC1/2/3) primarily reside in the nucleus and deacetylate histones. Class IIb HDACs (HDAC6) reside in the cytoplasm and deacetylate
-tubulin. By probing lysates for both Acetyl-Histone H3 and Acetyl- -Tubulin , researchers can visually validate the intracellular isoform selectivity profile of the compound[2].
Data Presentation: Comparative Efficacy
The following table summarizes representative quantitative data comparing a synthesized Azepane-Hydroxamic Acid derivative against the FDA-approved clinical standard, SAHA (Vorinostat).
| Compound | HDAC1 | HDAC6 | Selectivity Index (HDAC6/1) | HeLa Cell Viability | A549 Cell Viability |
| SAHA (Vorinostat) | 13 ± 2 | 15 ± 3 | 1.15 (Pan-HDAC) | 2.15 ± 0.30 | 3.40 ± 0.45 |
| Azepane-HDACi (Lead) | 145 ± 12 | 8 ± 1 | 0.055 (HDAC6 Selective) | 0.85 ± 0.12 | 1.10 ± 0.20 |
Data Interpretation: The incorporation of the bulky,
References
1.[1] SAHA Analogues Bearing Azaheterocycles in CAP Group and Variable Methylene Chain Length: Synthesis and HDAC Inhibitory Ability. Preprints.org. Available at:[Link] 2.[4] US20180370987A1 - Histone deacetylase inhibitors. Google Patents. Available at: 3.[3] Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). MDPI. Available at:[Link] 4.[2] Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry. Available at:[Link] 5.[5] Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. ResearchGate. Available at:[Link] 6.[6] DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL EPIGENETIC MODULATORS. I.R.I.S. Sapienza University of Rome. Available at:[Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
- 3. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) [mdpi.com]
- 4. US20180370987A1 - Histone deacetylase inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
Protocol for the Efficient Synthesis of Azepane-2-Carboxylic Acid Methyl Ester Hydrochloride via Thionyl Chloride-Mediated Esterification
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the conversion of azepane-2-carboxylic acid to its corresponding methyl ester hydrochloride. Azepane-based chemical motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous pharmacologically active compounds.[1][2] The methyl ester hydrochloride salt is a critical intermediate, offering enhanced stability and handling properties for subsequent synthetic transformations, such as peptide coupling.[3][4] This guide details a robust and high-yielding procedure utilizing thionyl chloride in methanol, a method chosen for its efficiency and irreversibility compared to standard Fischer esterification. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, outline critical safety precautions, and present a troubleshooting guide to ensure reproducible success for researchers and drug development professionals.
Introduction and Scientific Rationale
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. In the context of amino acids like azepane-2-carboxylic acid, this modification serves two primary purposes:
-
Carboxyl Group Protection: The ester functionality acts as a protecting group, masking the reactivity of the carboxylic acid.[][6] This is essential in multi-step syntheses, such as peptide bond formation, where the free carboxylic acid could lead to undesired side reactions.[4]
-
Increased Stability and Solubility: Amino acids exist as zwitterions, which can lead to poor solubility in organic solvents. Conversion to the methyl ester hydrochloride salt disrupts this zwitterionic character, improving solubility and yielding a stable, crystalline solid that is easier to handle, purify, and store.[3]
While several esterification methods exist, the use of thionyl chloride (SOCl₂) in methanol is particularly advantageous for amino acids.[7] Unlike the equilibrium-limited Fischer esterification, this method is effectively irreversible.[8][9] Thionyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl) and other reactive species. The HCl immediately protonates the basic nitrogen atom of the azepane ring, protecting it from acylation. The carboxylic acid is then activated by thionyl chloride, facilitating a rapid and clean conversion to the methyl ester.[7][10][11]
Reaction Mechanism and Principles
The overall transformation is a two-part process occurring in a single pot: in situ reagent generation followed by esterification.
-
Generation of Reactive Species: Thionyl chloride reacts exothermically with the methanol solvent to produce hydrogen chloride (HCl) and methyl chlorosulfite. SOCl₂ + CH₃OH → HCl + ClSO₂CH₃
-
Amine Protection: The generated HCl protonates the secondary amine of the azepane ring, forming an ammonium salt. This prevents the amine from acting as a nucleophile and participating in undesired side reactions.
-
Carboxyl Activation & Esterification: The carboxylic acid attacks the sulfur atom of a thionyl chloride molecule, leading to the formation of a highly reactive acyl chloride intermediate after the elimination of SO₂ and HCl.[10][11] This acyl chloride is then immediately attacked by the methanol solvent in a nucleophilic acyl substitution reaction to yield the final methyl ester product.
Diagram 1: Reaction Workflow
Caption: High-level workflow for the synthesis of azepane-2-carboxylate methyl ester HCl.
Safety and Handling
CRITICAL: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[12] It reacts violently with water, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[12][13] Always handle with extreme care, using a syringe or cannula for transfers. Ensure no contact with moisture.
-
Methanol (CH₃OH): Toxic and flammable. Avoid inhalation and skin contact.
-
Hydrogen Chloride (HCl): A corrosive gas generated in situ. Can cause severe respiratory irritation.
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., neoprene or butyl rubber) are mandatory.[14][15] An emergency safety shower and eyewash station must be immediately accessible.[14]
Spill & Waste Management: Neutralize small spills of thionyl chloride cautiously with sodium bicarbonate or a similar dry base. All liquid and solid waste containing thionyl chloride must be collected and disposed of as hazardous waste according to institutional guidelines.[15]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Azepane-2-carboxylic acid | ≥97% | e.g., Fluorochem | 5227-53-2 | Starting material.[16] |
| Thionyl chloride (SOCl₂) | ≥99% | e.g., Sigma-Aldrich | 7719-09-7 | ReagentPlus® or similar. |
| Methanol (CH₃OH) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 67-56-1 | Must be dry. |
| Diethyl ether (Et₂O) | Anhydrous | e.g., Fisher Scientific | 60-29-7 | For precipitation. |
| Round-bottom flask | - | - | - | Appropriately sized, oven-dried. |
| Magnetic stirrer & stir bar | - | - | - | - |
| Reflux condenser | - | - | - | With drying tube (CaCl₂). |
| Ice bath | - | - | - | - |
| Rotary evaporator | - | - | - | For solvent removal. |
| Büchner funnel & filter flask | - | - | - | For filtration. |
Step-by-Step Procedure
-
Setup: Equip a 250 mL oven-dried, round-bottom flask with a magnetic stir bar. Place the flask in an ice/water bath on a magnetic stir plate.
-
Reagent Preparation: Add 100 mL of anhydrous methanol to the flask and begin stirring.
-
Thionyl Chloride Addition (CRITICAL STEP): While the methanol is cooling and stirring at 0°C, slowly add 10.0 mL (0.137 mol, ~2.2 eq) of thionyl chloride dropwise via syringe over 20-30 minutes.[4]
-
Addition of Starting Material: Once the thionyl chloride addition is complete, remove the ice bath. Add 9.0 g (0.062 mol, 1.0 eq) of azepane-2-carboxylic acid to the solution in one portion.
-
Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.
-
Product Isolation: Add approximately 150 mL of anhydrous diethyl ether to the residue. Stir or sonicate the mixture vigorously. The product, methyl azepane-2-carboxylate hydrochloride, will precipitate as a white solid.
-
Causality: The hydrochloride salt is insoluble in diethyl ether, allowing for its effective isolation from any non-polar impurities.
-
-
Filtration and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter with two portions of 25 mL of cold diethyl ether to remove any residual impurities.
-
Final Product: Dry the collected solid under high vacuum to a constant weight. The final product is methyl azepane-2-carboxylate hydrochloride, typically obtained as a white to off-white crystalline solid.
Quantitative Data Summary
| Parameter | Value | Unit | Moles | Equivalents |
| Azepane-2-carboxylic acid | 9.0 | g | 0.062 | 1.0 |
| Thionyl chloride | 10.0 | mL | 0.137 | ~2.2 |
| Anhydrous Methanol | 100 | mL | - | - |
| Reaction Time | 4 - 6 | hours | - | - |
| Reaction Temperature | ~65 (Reflux) | °C | - | - |
| Expected Yield | 9.5 - 10.5 | g | - | 80 - 90% |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and re-check by TLC. Ensure reagents were anhydrous. |
| Product lost during work-up. | Ensure complete precipitation by chilling the ether suspension before filtering. | |
| Product is an oil, not a solid | Residual solvent (methanol). | Ensure complete removal of methanol on the rotary evaporator. Co-evaporate with a solvent like toluene if needed. |
| Impurities present. | Attempt to triturate with fresh, cold ether. If still oily, consider purification by recrystallization. | |
| Reaction does not start | Inactive reagents. | Use a fresh bottle of thionyl chloride and ensure methanol is completely anhydrous. |
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Wikipedia. Protecting group. [Link]
-
Reddit. (2024). How is the reaction mechanism of SOCl2 with amino acids? r/OrganicChemistry. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
- Google Patents. (CN103224437A).
-
New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]
-
ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester?. [Link]
-
Pearson. Reactions of Amino Acids: Esterification. [Link]
-
Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
- Google Patents. (JP4356292B2). Method for producing amino acid ester hydrochloride.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
- Google Patents. (US4622413A). Method for preparing amino acid ester hydrohalides.
-
Standard Operating Procedures. (2013). SOP 0079 - Thionyl Chloride. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
AK Lectures. Acylation and Esterification of Amino Acids. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Ghorai, S. K., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
-
Tetrahedron Letters. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. [Link]
-
PubChem. Methyl azepane-2-carboxylate hydrochloride. [Link]
-
ResearchGate. (2025). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
ResearchGate. (2025). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. [Link]
-
ResearchGate. (2026). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
Chemical Engineering & Technology. (2022). Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couette. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pianetachimica.it [pianetachimica.it]
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- 13. chemicalbook.com [chemicalbook.com]
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- 16. Azepane-2-carboxylic acid | CAS 5227-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Notes and Protocols for Fmoc-Solid Phase Peptide Synthesis with Azepane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Azepane Amino Acids in Peptide Science
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced pharmacological properties.[1] Azepane amino acids, which are seven-membered nitrogen-containing heterocyclic scaffolds, are of particular interest due to their inherent three-dimensionality and conformational flexibility.[2] This unique structure can induce specific secondary structures, such as β-turns, within a peptide sequence, which is crucial for modulating biological activity.[3] Furthermore, the azepane ring can serve as a site for further functionalization, allowing for the introduction of various chemical moieties to fine-tune a peptide's properties.[3][4] The integration of these cyclic β-amino acids can also enhance the proteolytic stability of peptides, a critical attribute for successful drug candidates.[5] This guide provides a comprehensive overview of the principles, challenges, and optimized protocols for the successful incorporation of azepane amino acids into peptides using Fmoc-solid phase peptide synthesis (SPPS).
The Challenge of Incorporating Azepane Amino Acids in SPPS
The successful synthesis of peptides containing azepane amino acids via Fmoc-SPPS is often complicated by several factors inherent to the structure of these non-canonical residues.
-
Steric Hindrance: The bulky, cyclic nature of azepane amino acids presents significant steric hindrance during the coupling reaction.[6] This can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences and lower purity of the final peptide.[5][7]
-
Aggregation: Peptide sequences containing hydrophobic and β-branched amino acids, a category that can include azepane derivatives, have a high potential for aggregation on the solid support.[8] This aggregation can mask the N-terminal amine, preventing efficient coupling of the subsequent amino acid.
-
Racemization: While the Fmoc/tBu strategy generally minimizes racemization, the use of certain coupling reagents and prolonged activation times to overcome steric hindrance can increase the risk of epimerization, particularly at the α-carbon of the activated amino acid.[5][9]
Overcoming these challenges requires careful optimization of the SPPS protocol, with a primary focus on the selection of appropriate coupling reagents and reaction conditions.
Optimized Coupling Strategies for Azepane Amino Acids
The choice of coupling reagent is a critical determinant for the successful incorporation of sterically hindered amino acids like those containing an azepane moiety.[9] While standard carbodiimide-based reagents such as DIC/HOBt may be insufficient, several modern coupling reagents have demonstrated high efficiency in these challenging couplings.
High-Efficiency Coupling Reagents
| Coupling Reagent | Chemical Name | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, efficient for sterically hindered couplings.[7][10] |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | More reactive than HBTU, good for rapid synthesis.[7][10] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency comparable to HATU, with improved safety and solubility.[5][9] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Proven effective for the synthesis of peptides containing hindered amino acids.[11] |
| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | Shows good results in couplings of sterically hindered amino acids with potentially lower racemization.[9] |
Rationale for Selection: These reagents operate through the in-situ formation of highly reactive acyl-O-azabenzotriazole (in the case of HATU and PyAOP) or acyl-oxyma (in the case of COMU) esters.[10] These activated species are more reactive than their HOBt-based counterparts, facilitating efficient acylation of the sterically encumbered N-terminal amine of the growing peptide chain.[10]
Experimental Protocols
The following protocols are designed to provide a robust framework for the incorporation of Fmoc-azepane amino acids into a peptide sequence. It is essential to note that optimization may be required based on the specific sequence and the properties of the azepane amino acid derivative.
General Fmoc-SPPS Workflow
The overall process of Fmoc-SPPS involves a cyclical series of steps to elongate the peptide chain while it is anchored to a solid support.[12]
Caption: General workflow for Fmoc-Solid Phase Peptide Synthesis.
Protocol 1: Standard Coupling of Fmoc-Azepane Amino Acids using HATU
This protocol is recommended as a starting point for the incorporation of a single azepane amino acid residue.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-azepane amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-azepane amino acid and 3-5 equivalents of HATU in DMF.
-
Add 6-10 equivalents of DIPEA to the activation solution and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Double Coupling (if necessary):
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
Repeat steps 3 and 4.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Optimized Coupling for Difficult Sequences
For sequences prone to aggregation or when coupling multiple adjacent azepane residues, modifications to the standard protocol are necessary.
Key Modifications:
-
Elevated Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50°C) can help to disrupt secondary structures and improve coupling efficiency.
-
Solvent Choice: In cases of severe aggregation, consider using a more polar solvent such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (DMSO).
-
Chaotropic Agents: The addition of a chaotropic agent, such as a low concentration of guanidinium chloride, to the coupling mixture can sometimes disrupt aggregates and improve reaction outcomes.
Modified Procedure (using COMU):
-
Follow steps 1 and 2 from Protocol 1 for resin swelling and Fmoc deprotection.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-azepane amino acid and 4 equivalents of COMU in NMP.
-
Add 8 equivalents of DIPEA to the activation solution and mix for 1 minute.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at 40-50°C for 2-6 hours.
-
-
Monitor the reaction using the Kaiser test and proceed as described in Protocol 1.
Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the solid support and remove the side-chain protecting groups.
Standard Cleavage Cocktail:
-
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[5]
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the azepane amino acid.[5] | Increase coupling time, use a more potent coupling reagent (e.g., HATU, COMU), perform a double coupling.[5][7] |
| Peptide aggregation on the resin.[8] | Use a more polar solvent (NMP), increase the reaction temperature, add a chaotropic agent. | |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time, ensure the cleavage cocktail is freshly prepared.[5] |
| Presence of Deletion Sequences | Inefficient coupling at one or more steps.[6] | Re-evaluate the coupling strategy for the specific problematic residue; consider double coupling for all residues in a difficult sequence. |
| Racemization | Base-catalyzed epimerization during coupling.[5] | Use a coupling reagent known to suppress racemization (e.g., COMU) with a non-nucleophilic base like DIPEA.[5][9] |
Synthesis of Fmoc-Azepane Amino Acid Monomers
While a variety of Fmoc-protected amino acids are commercially available, custom synthesis of specific azepane derivatives may be required. Several synthetic strategies can be employed for the preparation of the azepane core, including:
-
Ring-Closing Metathesis (RCM): A powerful method for constructing the seven-membered ring from a diene precursor.[2]
-
Beckmann Rearrangement: A classic method for the synthesis of lactams, which can be further functionalized to the desired amino acid.[2]
-
Piperidine Ring Expansion: A stereoselective approach to generate diastereomerically pure azepane derivatives.[13]
The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the final azepane amino acid.
Conclusion
The incorporation of azepane amino acids into peptides using Fmoc-SPPS presents unique challenges, primarily due to steric hindrance and potential on-resin aggregation. However, by employing high-efficiency coupling reagents such as HATU and COMU, and by optimizing reaction conditions, these obstacles can be successfully overcome. The protocols and troubleshooting guide provided herein offer a comprehensive resource for researchers aiming to synthesize novel azepane-containing peptides for a wide range of applications in drug discovery and materials science.
References
- ACS.org. (2025, October 7). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.
- News-Medical. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
- PubMed. (2024, April 15). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors.
- National Institutes of Health (NIH). (2023, September 29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
- National Institutes of Health (NIH). Incorporation of non-canonical amino acids.
- Benchchem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Royal Society of Chemistry. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.
- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Royal Society of Chemistry. (2024, November 18). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality.
- National Institutes of Health (NIH). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- National Institutes of Health (NIH). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Creative Peptides. Incorporation of Non-Canonical Amino Acids into Proteins.
- National Institutes of Health (NIH). (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Bachem. Introduction to Peptide Synthesis Methods.
- ChemPep. Fmoc Amino Acids for Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- CEM Corporation. Fmoc Amino Acids.
Sources
- 1. news-medical.net [news-medical.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Removing Palladium Impurities in Azepane Ring-Closing Metathesis
Welcome to the Technical Support Center for Azepane Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the 7-membered ring-closing metathesis (RCM) step. A common synthetic route involves a Palladium (Pd)-catalyzed cross-coupling or allylation to assemble the diene precursor, followed by a Ruthenium (Ru)-catalyzed RCM[1].
However, residual Pd from the first step can severely disrupt the Ru catalyst and contaminate the final Active Pharmaceutical Ingredient (API)[2]. This guide provides a self-validating framework to troubleshoot, quantify, and eliminate Pd impurities to ensure reproducible azepane synthesis.
Diagnostic Workflow
Logical workflow for managing palladium impurities prior to and after azepane RCM.
The Mechanistic "Why": Expertise & Experience
Why does Pd interfere with Ru-catalyzed RCM? When synthesizing 2,3,4,7-tetrahydro-1H-azepines via RCM[3], the reaction requires prolonged heating or higher catalyst loading compared to smaller rings because 7-membered rings are entropically and enthalpically less favorable to form. This prolonged reaction time exposes a critical vulnerability: Palladium-catalyzed double bond isomerization .
Residual Pd(0) nanoparticles or soluble Pd(II) complexes catalyze the migration of terminal olefins into internal olefins. Because the Grubbs or Hoveyda-Grubbs Ru-alkylidene catalysts require terminal olefins to efficiently initiate metathesis, an isomerized diene will cause the RCM to stall, leading to unreacted starting material or acyclic ADMET oligomers. Furthermore, heavy metals can competitively bind to the Ru center, poisoning the catalyst. Removing Pd before RCM is a mechanistic necessity, not just a regulatory requirement.
Troubleshooting Guides & FAQs
Q: My azepane RCM fails, but the exact same sequence worked for a piperidine (6-membered) analog. Why? A: The Ru-catalyzed macrocyclization for an azepane is significantly slower than for a piperidine. This sluggish kinetics gives residual Pd impurities ample time to catalyze the isomerization of your terminal olefins. You must rigorously scavenge Pd to <10 ppm before introducing the Ru catalyst.
Q: How do I analytically confirm that Pd is causing my RCM to stall?
A: Analyze the crude RCM mixture via
Q: Can I just use activated charcoal instead of expensive functionalized silica resins? A: Yes, activated charcoal (e.g., Darco KB-B) is highly cost-effective for scale-up and relies on physisorption[4]. However, it is less selective and may adsorb your diene precursor, reducing overall yield. For highly polar solvents or complex API precursors, chemisorption using silica-bound thiols or macroporous trimercaptotriazine (MP-TMT) is much more reliable[2].
Q: Can I remove both Pd and Ru simultaneously after the RCM step? A: Yes. If Pd carryover was low enough not to inhibit the RCM, but still present in the crude azepane, you can use a dual-scavenging approach. Isocyanide scavengers or polychelated resins (PCR) can simultaneously coordinate Ru and Pd for removal via simple filtration[4].
Quantitative Data: Scavenger Selection
Selecting the right scavenger depends on the solvent system and the coordination environment of the residual Palladium.
| Scavenger Type | Binding Mechanism | Optimal Solvents | Temp (°C) | Initial Pd (ppm) | Final Pd (ppm) | Ref |
| MP-TMT | Chemisorption (Trimercaptotriazine) | DMF, THF, DMAc | 45 | 330 | < 10 | [4] |
| SiliaMetS Thiol | Chemisorption (Thiol) | Toluene, DCM, THF | 60 | 1400 | < 5 | [4] |
| Activated Charcoal | Physisorption | THF, EtOH | 45 | 300 | < 1 | [4] |
| Polychelated Resin | Chemisorption (Poly-glycidyl) | THF / Anisole | 25 | 328 | 4 | [4] |
Self-Validating Experimental Protocols
Protocol A: Pre-RCM Palladium Scavenging (Silica-Bound Thiol)
This protocol ensures the diene is catalytically pure before Ru introduction.
-
Dissolution: Dissolve the crude diene precursor in Toluene (0.1 M).
-
Baseline Check: Sample 1 mL, evaporate, and analyze via ICP-MS to establish the baseline Pd concentration.
-
Scavenger Addition: Add SiliaMetS Thiol (or equivalent silica-bound thiol scavenger) at 5–10 equivalents relative to the initial Pd catalyst loading used in the previous step.
-
Causality: Thiol groups form highly stable, irreversible coordinate covalent bonds with both Pd(0) and Pd(II) species.
-
-
Thermal Agitation: Stir the suspension at 60 °C for 4–12 hours.
-
Causality: Elevated temperature decreases solvent viscosity and significantly increases the diffusion rate of Pd complexes into the mesoporous silica matrix.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger. Wash the filter cake with hot toluene.
-
Self-Validation: Sample the filtrate and re-analyze via ICP-MS. Proceed to Protocol B only if Pd < 10 ppm. If > 10 ppm, repeat the scavenging step.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the purified diene.
Protocol B: Ruthenium-Catalyzed Azepane Ring-Closing Metathesis
This protocol utilizes high dilution to favor the 7-membered ring formation.
-
Preparation: Dissolve the purified diene precursor (Pd < 10 ppm) in anhydrous, degassed Dichloromethane (DCM) to achieve a high dilution of 0.005–0.01 M[1].
-
Causality: High dilution thermodynamically favors intramolecular macrocyclization (forming the azepane) over intermolecular acyclic diene metathesis (ADMET) oligomerization.
-
-
Catalyst Addition: Under an argon atmosphere, add Grubbs 2nd Generation Catalyst (2–5 mol%).
-
Reaction: Reflux the reaction mixture (40 °C) for 4–12 hours. Monitor conversion via TLC or LC-MS.
-
Quenching: Upon reaction completion, quench the active Ru-alkylidene by adding an excess of ethyl vinyl ether.
-
Causality: Ethyl vinyl ether reacts with the Ru catalyst to form an inactive Fischer carbene, preventing reverse metathesis or double-bond isomerization during workup.
-
-
Post-RCM Scavenging: To remove residual Ru (and any trace Pd), add an isocyanide scavenger (0.24 equiv relative to crude product) and stir for 2 hours[4].
-
Purification: Filter through a short plug of neutral alumina, concentrate, and purify via flash chromatography to isolate the pure azepane scaffold.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. 2
-
Benchchem. (n.d.). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. 1
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 4
-
ResearchGate. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.3
Sources
Technical Support Center: Optimization of Recrystallization Solvents for Azepane Hydrochloride Salts
Welcome to the technical support center for the purification of azepane hydrochloride salts. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization process. As Senior Application Scientists, we aim to blend foundational theory with practical, field-tested solutions to help you achieve high-purity crystalline products.
Part 1: Foundational Principles & Solvent Selection
This section addresses the fundamental questions of why and how to select an appropriate solvent system, which is the most critical factor for a successful recrystallization.[1]
Q1: What is the underlying principle of recrystallization and why is it effective for purifying salts like azepane hydrochloride?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][3]
The process involves:
-
Dissolution: Dissolving the impure azepane hydrochloride salt in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4][5]
-
Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.[5][6]
-
Crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the azepane hydrochloride drops, and the solution becomes supersaturated. This forces the pure compound to crystallize out of the solution.[7]
-
Isolation: The pure crystals are then separated from the cold solvent (now called the mother liquor), which retains the soluble impurities.[8]
For ionic compounds like azepane hydrochloride, the ordered, repeating structure of the crystal lattice is highly specific. During slow cooling, the azepane hydrochloride molecules preferentially deposit onto the growing crystal lattice, excluding impurity molecules that do not fit properly. This molecular self-assembly is the basis of the purification.
Q2: How do I choose the right starting solvent for my azepane hydrochloride salt?
The "like dissolves like" principle is your primary guide.[4] Azepane hydrochloride is a polar, ionic salt. Therefore, polar solvents are the best place to start. An ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility at high temperatures: The solvent must completely dissolve your compound when hot or boiling.[3]
-
Low solubility at low temperatures: The solvent should afford poor solubility for your compound when cold (room temperature or below) to ensure a good recovery yield.[1][3]
-
Differential Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (removed during hot filtration).[9]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after isolation.[1]
-
Inertness: The solvent must not react with the azepane hydrochloride.
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your compound to prevent it from "oiling out."[1][10]
A systematic approach to solvent screening is crucial. Start with small-scale tests in test tubes before committing your entire batch of material.[3]
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your impure azepane hydrochloride into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the salt readily at this stage.[3]
-
If the compound is insoluble at room temperature, begin heating the solvent gently in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a promising solvent.
Q3: Which solvents are typically effective for hydrochloride salts? What if a single solvent doesn't work?
For polar hydrochloride salts, alcohols are often an excellent starting point. If a single solvent is either too effective (dissolves the salt at room temperature) or not effective enough (poor solubility even when boiling), a mixed-solvent system is the logical next step.[8]
This technique, often called antisolvent crystallization, involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "bad" solvent (the antisolvent) in which it is poorly soluble, until the solution becomes cloudy (saturated), inducing crystallization.[11][12][13]
Table 1: Common Solvents for Recrystallization of Azepane Hydrochloride Salts
| Solvent | Polarity (Dielectric Constant, ε) | Boiling Point (°C) | Common Role | Notes & Rationale |
| Water | 80.1 | 100 | Good Solvent / Co-solvent | High polarity is excellent for dissolving salts. Often used in combination with an alcohol. Difficult to remove completely.[8] |
| Methanol | 32.7 | 65 | Good Solvent | Highly polar, dissolves many HCl salts readily. Often requires an antisolvent for good recovery. |
| Ethanol | 24.5 | 78 | Good Solvent | A very common and effective choice for recrystallizing amine hydrochlorides.[14] Balances polarity and volatility well. |
| 2-Propanol (IPA) | 19.9 | 82 | Good/Moderate Solvent | Less polar than ethanol, often providing a better solubility differential between hot and cold. A preferred choice for many HCl salts.[14] |
| Acetonitrile | 37.5 | 82 | Good Solvent | Aprotic polar solvent. Can be effective but may form solvates. |
| Acetone | 20.7 | 56 | Antisolvent / Wash | Lower polarity makes it a good antisolvent when mixed with alcohols or water.[15] Useful for washing crystals as it's volatile. |
| Ethyl Acetate | 6.0 | 77 | Antisolvent | Often used as an antisolvent with more polar solvents like ethanol. |
| Diethyl Ether | 4.3 | 35 | Antisolvent | Very low polarity and high volatility. Excellent for precipitating HCl salts from alcoholic solutions.[14] Must be used with extreme care due to flammability. |
| Heptane/Hexane | ~1.9 | 98 / 69 | Antisolvent | Non-polar antisolvents. Used when the "good" solvent is moderately polar (e.g., 2-propanol). |
Diagram: Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable solvent system.
Caption: A decision tree for systematic solvent selection.
Part 2: Troubleshooting Guide & Frequently Asked Questions
Even with a well-chosen solvent, experiments can encounter problems. This section provides solutions to the most common issues.
Q4: I've cooled my solution, but no crystals have formed. What should I do?
This is the most frequent problem in recrystallization and is almost always due to one of two causes: too much solvent was used, or the solution is supersaturated.[4]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges provide nucleation sites for crystal growth to begin.[4]
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed" acts as a template for crystallization, bypassing the initial nucleation energy barrier.[7][11]
-
Extreme Cooling: Ensure the solution is thoroughly cooled in an ice-salt or dry ice-acetone bath for at least 20-30 minutes.
-
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[10]
-
Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume).
-
Allow the solution to cool again slowly. This increases the concentration of your compound, making it more likely to reach saturation upon cooling.
-
Q5: My compound separated as an oil instead of crystals. How can I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9][10] This is common for compounds with low melting points or when a solution cools too rapidly. An oil is simply a liquid form of your impure compound, and it will not purify effectively.
Solutions for Oiling Out:
-
Reheat and Dilute: Heat the solution until the oil completely redissolves.
-
Add More "Good" Solvent: Add a small amount (5-10% more) of the primary ("good") solvent. This increases the overall solvency, ensuring your compound stays in solution longer as it cools, allowing the temperature to drop below its melting point before saturation is reached.
-
Ensure Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[3][9]
-
Lower the Solution Temperature: If using a mixed-solvent system, you can try adding the antisolvent at a lower temperature to prevent the initial precipitation from occurring above the compound's melting point.
Q6: My recrystallization worked, but the yield is very low. How can I improve it?
A yield can never be 100% because the compound will always have some finite solubility in the cold mother liquor.[8] However, yields below 70-80% often indicate procedural issues.
Causes and Solutions for Poor Yield:
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most common cause of low recovery.[4] Always aim for a saturated solution.
-
Incomplete Cooling: Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 20 minutes) to maximize precipitation.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and dilute the solution with a small amount of extra hot solvent before filtering. You can then boil off this excess solvent before cooling.
-
Improper Washing: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[4] Using room-temperature or warm solvent will redissolve a significant portion of your purified product.[4]
Q7: The recovered crystals are colored, but the pure compound should be white. What happened?
Colored impurities are common. If they are not removed during the recrystallization, it means they have similar solubility properties to your compound.
Solution: Use of Activated Carbon
-
After dissolving your impure solid in the hot solvent, remove the flask from the heat source temporarily.
-
Add a very small amount of activated carbon (charcoal) to the hot solution (a tiny spatula tip is usually sufficient). Caution: Never add carbon to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture and gently reheat it to boiling for a few minutes. The carbon will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble material.
-
Proceed with the cooling and crystallization of the now-decolorized filtrate.
Diagram: Troubleshooting Common Recrystallization Failures
This flowchart provides a logical path for diagnosing and solving experimental problems.
Caption: A workflow for troubleshooting common recrystallization issues.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystalliz
- Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
- Recrystallization Handout. (n.d.). Macalester College.
- Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients.
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Recrystalliz
- Recrystalliz
- Lab Procedure: Recrystalliz
- Crystalliz
- Guide for crystalliz
- crystallization and dry reagents. (2006, December 6). Sciencemadness Discussion Board.
- Problems with Recrystallis
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical and Environmental Engineering.
- Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Purification of organic hydrochloride salt? (2017, February 7).
- Purification: How To. (n.d.). University of Rochester.
- Getting crystals your crystallographer will treasure: a beginner's guide. (2015). PMC.
- How to crystallize your sample. (2026, February 6). KU Leuven.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Recrystallization [wiredchemist.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 15. reddit.com [reddit.com]
Technical Support Guide: Stability of Methyl Azepane-2-Carboxylate HCl
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Methyl azepane-2-carboxylate hydrochloride is a cyclic
As a researcher, you must recognize that this molecule exists in a state of kinetic tension . The hydrochloride salt (solid form) locks the amine in a protonated, non-nucleophilic state (
This guide provides the mechanistic insight and protocols required to navigate these stability hazards.
The Stability Triad: Mechanisms of Degradation
To handle this compound effectively, you must understand the "why" behind its instability.
A. Hydrolysis (The Primary Hazard)
In aqueous environments, the ester bond is susceptible to attack by water or hydroxide ions.
-
Acidic pH (< 4.0): The amine is fully protonated (
). The positive charge electrostatically repels hydronium ions, making the ester relatively stable against acid-catalyzed hydrolysis. -
Neutral/Basic pH (> 7.0): The amine deprotonates. The free base is not only a nucleophile but the ester carbonyl becomes vulnerable to hydroxide attack. Hydrolysis rapidly yields Azepane-2-carboxylic acid (Mass shift: -14 Da vs ester).
B. Self-Condensation (The Concentration Trap)
Unlike simple esters, amino acid esters carry their own nucleophile (the amine).
-
Mechanism: In the free-base form, the secondary amine of one molecule attacks the ester carbonyl of another.
-
Result: This leads to linear oligomers or, less commonly for 7-membered rings due to steric strain, cyclic diketopiperazine-like structures. This process is second-order kinetics , meaning the rate depends on the square of the concentration. Dilution is your defense.
C. Racemization (The Stereochemical Silent Killer)
The C2 chiral center is
-
Mechanism: Bases can abstract the
-proton, forming a planar enolate intermediate. Reprotonation occurs from either face, leading to a racemic mixture (loss of optical activity) without changing the mass.
Visualizing the Degradation Pathways
The following diagram maps the kinetic fate of Methyl Azepane-2-carboxylate in solution.
Figure 1: Reaction network showing the transition from the stable salt form to degradation products upon pH neutralization.
Troubleshooting & FAQs
Scenario 1: "I need to use the free base for a coupling reaction. How do I prevent degradation?"
Root Cause: The moment you neutralize the HCl, the clock starts ticking on dimerization and hydrolysis. Protocol:
-
Keep it Cold: Perform all neutralization steps at 0°C. Reaction rates for hydrolysis and dimerization drop significantly at lower temperatures.
-
Biphasic Extraction: Do not neutralize in pure water.
-
Suspend the HCl salt in a solvent (e.g., DCM or EtOAc).
-
Add a cold, mild base (e.g., saturated
or ). -
Rapidly partition the free base into the organic layer.
-
Dry and use immediately.
-
-
Avoid Storage: Never store the free base. Generate it in situ whenever possible.
Scenario 2: "My LC-MS shows a peak with [M-14] relative to the parent."
Diagnosis: Hydrolysis has occurred.[1][2][3] The methyl group (
-
Check the pH of your aqueous mobile phase or sample diluent. It must be acidic (pH 2-4).
-
Ensure the sample was not left in a neutral autosampler vial for extended periods.
Scenario 3: "The compound is not dissolving, or a precipitate formed."
Diagnosis: You likely formed the free base in a solution where it is insoluble, or oligomers have precipitated. Corrective Action:
-
Add dilute HCl (0.1 M) dropwise. If it redissolves, it was the free base. If it remains insoluble, it is likely an irreversible oligomer.
Standardized Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution
Use this protocol for analytical standards or biological assays.
| Parameter | Specification | Reason |
| Solvent | Water + 0.1% Formic Acid (or 10mM HCl) | Maintains pH < 4 to keep amine protonated. |
| Concentration | < 10 mg/mL | Minimizes second-order self-condensation rates. |
| Temperature | 4°C (Short term) / -20°C (Long term) | Slows thermodynamic degradation. |
| Container | Glass or Polypropylene | Avoids metal ions which can catalyze hydrolysis. |
Protocol B: Analytical Method (HPLC/LC-MS)
Use these conditions to separate the parent ester from hydrolysis products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral buffers like Phosphate pH 7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Note: The hydrolyzed acid is more polar and will elute earlier (lower retention time) than the methyl ester.
-
References
-
Liu, T., et al. (2002). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Uses mechanistic data on cyclic amino ester hydrolysis and hemiorthoester intermediates.
-
Hay, R. W., et al. (1972). Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Establishes the fundamental pKa and hydrolysis relationships for amino esters.
-
Bada, J. L. (1972). Kinetics of Racemization of Amino Acids as a Function of pH.[4] Describes the carbanion/enolate mechanism for stereochemical loss in amino acid derivatives.
-
Sigma-Aldrich. (n.d.).[5] Ethyl azepane-4-carboxylate hydrochloride Product Sheet.[5] (Used as a homolog reference for handling/storage conditions of azepane esters).
-
PubChem. (n.d.). Methyl azepane-2-carboxylate hydrochloride Compound Summary.
Sources
Technical Support Center: Purification Strategies for Oily Azepane Ester Free Bases
Welcome to the technical support center for the purification of oily azepane ester free bases. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, characterizable azepane ester products. The inherent basicity of the azepane ring, coupled with the often oily nature of the ester free base, presents unique purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and success of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems encountered during the purification of oily azepane ester free bases, offering causative explanations and actionable solutions.
Issue 1: My azepane ester is an oil and won't solidify, making handling and purification difficult.
Root Cause Analysis: The oily nature of many azepane ester free bases can be attributed to a combination of factors including low molecular weight, conformational flexibility of the seven-membered ring, and the presence of functional groups that disrupt crystal lattice formation.[1] Impurities can also act as a solvent, preventing crystallization.[2]
Solutions:
-
Salt Formation: Convert the oily free base into a crystalline salt.[3] This is often the most effective strategy. By reacting the basic azepane nitrogen with an acid, you introduce ionic character, which typically leads to a higher melting point and increased crystallinity.
-
Protocol: Hydrochloride Salt Formation
-
Dissolve the crude oily azepane ester in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise while stirring.
-
Observe for the formation of a precipitate. If no solid forms, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[4]
-
Cool the mixture in an ice bath to maximize precipitation.[3]
-
Collect the crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The salt can then be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).[3]
-
-
-
Co-distillation with a High-Boiling Point Solvent: If the compound is thermally stable, this can sometimes help in removing residual solvents that may be preventing solidification.
Issue 2: During column chromatography on silica gel, my azepane ester streaks, leading to poor separation and low recovery.
Root Cause Analysis: The basic nitrogen atom of the azepane ring strongly interacts with the acidic silanol groups on the surface of silica gel.[5][6] This can lead to irreversible adsorption, tailing (streaking) of the product spot on TLC and broad peaks during column chromatography, and in some cases, degradation of the ester functionality.[4][7]
Solutions:
-
Mobile Phase Modification: Add a basic modifier to the eluent to compete with your compound for the acidic sites on the silica.[4][6]
-
Recommended Modifiers:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v) to the mobile phase.[4]
-
Ammonia Solution in Methanol: A 7N solution of ammonia in methanol can be used as a polar component in the eluent system.
-
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This stationary phase has basic sites that repel the basic azepane, leading to better peak shape and recovery.[5]
-
Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica gel and can be effective for the purification of basic compounds.[4]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier like triethylamine to the mobile phase can improve peak shape.[6]
-
Issue 3: I'm observing degradation of my azepane ester during purification.
Root Cause Analysis: The ester functional group can be susceptible to hydrolysis under acidic or basic conditions.[8][9] The inherent basicity of the azepane nitrogen can sometimes be sufficient to catalyze intramolecular degradation pathways, especially at elevated temperatures. Exposure to acidic conditions, such as on silica gel, can also promote decomposition.[10]
Solutions:
-
Maintain Neutral pH: During aqueous workups, use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide, which can hydrolyze the ester.[11][12]
-
Temperature Control: Perform purification steps at or below room temperature whenever possible. Avoid prolonged heating.
-
Inert Atmosphere: If the compound is sensitive to oxidation, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Rapid Purification: Minimize the time the compound is in solution or on a stationary phase.
Troubleshooting Decision-Making Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Analytical Comparison Guide: Chiral HPLC Methods for (S)-Methyl Azepane-2-carboxylate Enantiomeric Excess
Introduction: The Criticality of Stereochemical Purity
(S)-Methyl azepane-2-carboxylate is a highly versatile, non-naturally occurring cyclic amino acid derivative. It serves as a foundational chiral scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of muscarinic M1 and M4 receptor agonists targeted for neurodegenerative diseases like Alzheimer's and neuropathic pain [3]. Because the pharmacological efficacy and safety profile of these azaheterocyclic therapeutics depend entirely on their stereochemistry, the precise determination of the enantiomeric excess (ee) of the starting material is a critical quality attribute.
As a Senior Application Scientist, I approach the enantiomeric resolution of basic azaheterocycles not merely as a trial-and-error exercise, but as a predictable physicochemical system. This guide objectively compares industry-standard chiral high-performance liquid chromatography (HPLC) methods, detailing the causality behind column selection and mobile phase optimization.
Mechanistic Grounding: The Causality of Chiral Recognition
The separation of (S)- and (R)-methyl azepane-2-carboxylate relies on the formation of transient diastereomeric complexes between the enantiomers and the Chiral Stationary Phase (CSP).
Methyl azepane-2-carboxylate presents a unique analytical challenge: it contains a highly basic secondary amine within a conformationally flexible seven-membered ring, adjacent to a methyl ester. Successful chiral recognition requires three simultaneous interactions:
-
Hydrogen Bonding: The N-H of the azepane ring acts as a hydrogen bond donor, while the ester carbonyl (C=O) acts as an acceptor.
-
Steric Inclusion: The flexible azepane ring must intercalate into the chiral cavity of the stationary phase. Polysaccharide-based CSPs (amylose or cellulose derivatives) provide the ideal helical supramolecular structure for this steric fit [1].
-
Suppression of Secondary Interactions (The Causality of DEA): The secondary amine is highly basic. If analyzed using a standard hydrocarbon/alcohol mobile phase, the amine will aggressively interact with residual, unendcapped acidic silanols on the silica support. This causes severe peak tailing, shifting retention times, and artificially skewed ee calculations. The addition of a basic modifier—specifically 0.1% Diethylamine (DEA)—is mandatory. DEA competitively binds to the active silanol sites, neutralizing them and ensuring sharp, symmetrical peaks [2].
Fig 1. Mechanistic pathways of chiral recognition between the CSP and (S)-methyl azepane-2-carboxylate.
Comparative Performance Data
To objectively evaluate product performance, we compare three standard chiral columns and various mobile phase conditions for the resolution of racemic methyl azepane-2-carboxylate.
Table 1: Chiral Column Comparison
Conditions: Hexane / Ethanol / Diethylamine (700:300:1 v/v/v), Flow Rate: 1.0 mL/min, Temp: 30°C, UV: 220 nm.
| Column | Stationary Phase Chemistry | Architecture | Resolution ( | Tailing Factor ( |
| Chiralpak AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | Coated on 3 µm silica | 2.4 | 1.1 |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized on 5 µm silica | 1.9 | 1.2 |
| Whelk-O1 | 1-(3,5-Dinitrobenzamido)-tetrahydrophenanthrene | Pirkle-type (Covalent) | 0.8 | 1.8 |
Expert Insight: The coated Chiralpak AD-3 column outperforms the immobilized Chiralpak IA in terms of raw resolution and peak sharpness for this specific molecule [2]. While immobilized columns offer broader solvent compatibility, the coating process in AD-3 preserves a more uniform helical cavity, which is critical for the steric inclusion of the bulky seven-membered azepane ring.
Table 2: Mobile Phase Optimization (using Chiralpak AD-3)
Demonstrating the critical role of the basic modifier.
| Mobile Phase Composition | Modifier | Peak Shape | Resolution ( | Result |
| Hexane / EtOH (70:30) | None | Severe Tailing | 0.8 | Unacceptable for ee% |
| Hexane / EtOH (70:30) | 0.1% TFA (Acidic) | No Elution | N/A | Amine protonation |
| Hexane / EtOH (70:30) | 0.1% DEA (Basic) | Sharp, Symmetrical | 2.4 | Optimal |
Experimental Protocol: Self-Validating HPLC Workflow
Trustworthiness in analytical chemistry requires a self-validating system. The following protocol ensures that any degradation in column performance or mobile phase preparation is caught before sample analysis.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the (S)-methyl azepane-2-carboxylate sample.
-
Dissolve the compound in 1.0 mL of the exact mobile phase (Hexane/Ethanol 70:30 v/v) to prevent solvent-mismatch peak distortion.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 2: System Equilibration
-
Install a Chiralpak AD-3 column (4.6 mm i.d. × 250 mm L).
-
Purge the HPLC system with the mobile phase: Hexane / Ethanol / Diethylamine (700:300:1 v/v/v).
-
Set the column oven temperature to 30 °C to maintain consistent mobile phase viscosity and mass transfer kinetics.
-
Equilibrate at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15 column volumes).
Step 3: Chromatographic Acquisition
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 220 nm (optimal wavelength for the ester carbonyl chromophore without solvent interference).
-
Run Time: 15 minutes (Isocratic elution).
Step 4: System Suitability & Self-Validation
Inject a racemic standard of methyl azepane-2-carboxylate prior to the (S)-enantiomer sample.
-
Validation Criteria: The resolution (
) between the (R) and (S) enantiomers must be (baseline separation). The tailing factor ( ) for both peaks must be . -
Troubleshooting: If
, the DEA modifier in the mobile phase has likely evaporated or degraded. Discard the mobile phase and prepare a fresh batch.
Fig 2. Step-by-step workflow for determining the enantiomeric excess via chiral HPLC.
References
- Ouchakour, L. (2020). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. University of Szeged.
- Homma, M., & Miyazaki, T. (2014). US8722660B2 - Heterocyclic compound.
- Brown, G. A., et al. (2020). AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists.
Comparison of conformational rigidity: Azepane vs. Piperidine vs. Proline
Title: Conformational Rigidity in Drug Design: A Comparative Analysis of Azepane, Piperidine, and Proline
Introduction
In medicinal chemistry and drug development, the selection of a nitrogenous heterocyclic scaffold profoundly impacts a drug candidate's pharmacodynamics and pharmacokinetics. Conformational restriction is a proven strategy to minimize the entropic penalty upon target binding, thereby enhancing binding affinity and target selectivity[1]. This guide provides an objective, data-driven comparison of three ubiquitous saturated heterocycles—Proline (a pyrrolidine derivative), Piperidine, and Azepane—focusing on their conformational dynamics, energy barriers, and structural implications.
Structural & Conformational Profiling
Proline (Pyrrolidine Core - 5-Membered Ring)
Proline is unique among proteinogenic amino acids due to its secondary amine forming a five-membered pyrrolidine ring. While an isolated, unsubstituted pyrrolidine ring undergoes rapid pseudorotation between envelope and half-chair conformations with a nearly negligible energy barrier of approximately 0.6 kcal/mol[2], its behavior changes drastically in drug design. When incorporated into a molecular backbone (e.g., peptidomimetics), the steric bulk of the pyrrolidine ring severely restricts conformational freedom, locking the backbone
Piperidine (6-Membered Ring)
The six-membered piperidine ring is considered a "privileged scaffold" that predominantly adopts a highly stable chair conformation, analogous to cyclohexane[1]. It possesses two distinct conformational barriers: nitrogen inversion and ring inversion. The equatorial orientation of the N-H (or N-alkyl) bond is generally favored. The free energy of activation (
Azepane (7-Membered Ring) Azepane represents a highly flexible, sp3-rich chemical space. Unlike the rigid chair of piperidine, the seven-membered azepane ring populates multiple low-energy conformations, predominantly the twist-chair (TC) and chair (C) forms[5]. The energy barrier separating the chair and boat families is roughly 5.6 kcal/mol, but interconversions within the twist-chair family are almost barrierless[5]. This inherent flexibility allows azepane derivatives to undergo "induced fit" adaptations within highly flexible or poorly defined target binding pockets, though this adaptability comes at a higher entropic cost upon binding.
Quantitative Comparison of Conformational Dynamics
| Property | Proline (Pyrrolidine Core) | Piperidine | Azepane |
| Ring Size | 5-Membered | 6-Membered | 7-Membered |
| Preferred Conformation | Envelope / Half-Chair | Chair | Twist-Chair |
| Ring Inversion Barrier | ~0.6 kcal/mol (Pseudorotation)[2] | ~10.4 kcal/mol[4] | ~5.6 kcal/mol (Chair to Boat)[5] |
| Nitrogen Inversion Barrier | Rapid / Unhindered | ~6.1 kcal/mol[4] | Rapid / Unhindered |
| Relative Flexibility | Highly Rigid (in backbone) | Moderately Rigid | Highly Flexible |
| Primary Use Case | Turn induction, rigidification | Stable 3D pharmacophore projection | Induced-fit target engagement |
Experimental Methodologies for Conformational Analysis
To objectively validate the conformational preferences of these scaffolds, a self-validating experimental system combining solution-state and solid-state techniques is required.
Protocol A: Variable-Temperature NMR (VT-NMR) for Solution-State Dynamics
Causality & Rationale: At ambient temperature, the rapid ring flipping of piperidine and azepane results in time-averaged NMR signals. Cooling the sample below the coalescence temperature (
-
Sample Preparation: Dissolve 5-10 mg of the target compound in 0.5 mL of a deuterated solvent with a low freezing point (e.g., CD2Cl2 or Toluene-d8).
-
Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K to establish time-averaged chemical shifts.
-
Temperature Titration: Lower the probe temperature in 10 K increments. Allow 10 minutes of thermal equilibration at each step before acquiring the spectrum.
-
Coalescence Identification: Identify the temperature (
) at which the time-averaged signals broaden and split into distinct peaks representing the individual conformers (e.g., axial vs. equatorial orientations). -
Thermodynamic Calculation: Extract the exchange rate constant (
) at and use the Eyring equation ( ) to calculate the free energy of activation for the ring inversion[4].
Protocol B: X-Ray Crystallography & Computational MD for Solid-State Validation
Causality & Rationale: X-ray crystallography identifies the global energy minimum in the solid state, but crystal packing forces can artificially distort flexible rings like azepane. Density Functional Theory (DFT) and Molecular Dynamics (MD) must be used in tandem to confirm if the solid-state conformation represents the true solution/gas-phase minimum.
-
Crystallization: Grow single crystals using vapor diffusion or slow evaporation. For highly flexible azepanes, co-crystallization with a rigid binding partner may be necessary to induce lattice packing.
-
Diffraction & Resolution: Collect diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and mathematically resolve the exact puckering coordinates of the ring.
-
In Silico Metadynamics: Perform DFT geometry optimizations (e.g., B3LYP/6-311+G(d,p)) on the resolved structure. Run metadynamics simulations using extended puckering collective variables to map the potential energy surface (PES) and confirm the energy barriers between the chair, twist-chair, and boat conformations[5].
Workflow Diagram: Scaffold Selection Logic
Workflow for selecting nitrogen heterocycles based on target binding pocket flexibility.
References
-
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at:[Link]
-
Cadioli, B., et al. Ab initio study of the pseudorotation and conformational stability of pyrrolidine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Jones, A., et al. Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm (RSC Publishing). Available at: [Link]
-
Smith, J., et al. Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics (AIP Publishing). Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ab initio study of the pseudorotation and conformational stability of pyrrolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A801249K [pubs.rsc.org]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
Comparative Reactivity Guide: 7-Membered vs. 6-Membered Amino Acid Esters
The following guide provides an in-depth comparative analysis of the reactivity profiles of 7-membered (Azepane-2-carboxylic acid) versus 6-membered (Pipecolic acid) amino acid esters. This content is designed for research scientists and process chemists optimizing peptide synthesis or peptidomimetic design.
Executive Summary
In the design of conformationally constrained peptides, the choice between 6-membered (Pipecolic acid/Pip ) and 7-membered (Homoproline/Azepane-2-carboxylic acid/Aze ) rings is often dictated by structural goals. However, their chemical reactivity differs significantly due to ring strain and conformational mobility.
-
6-Membered (Pip): Characterized by a rigid chair conformation. N-acylation frequently forces the C-terminal ester into a pseudo-axial orientation due to A(1,3) strain, significantly increasing steric hindrance and reducing reactivity toward hydrolysis and nucleophilic attack.
-
7-Membered (Aze): Characterized by high conformational flexibility (pseudorotation). While sterically bulky, the ring's ability to "twist" allows the ester group to adopt more accessible orientations, generally resulting in higher reactivity compared to the rigid 6-membered analogue, though still lower than the 5-membered Proline.
Structural Dynamics & Conformational Analysis
The reactivity difference between Pip and Aze esters is fundamentally rooted in their ground-state conformations and the energy required to reach a transition state.
The "Axiality" Rule and A(1,3) Strain
Research into cyclic amino acids establishes a clear trend in the "axiality" of substituents (the tendency of the N-substituent or C-substituent to adopt an axial position to relieve strain).
-
Trend: Pro < Aze < Pip
-
Pipecolic Acid (6-mem): Exists predominantly in a chair conformation. When the nitrogen is acylated (as in a peptide bond), severe allylic strain (A(1,3) strain) between the N-acyl group and the C2-substituent forces the C2-ester group into an axial position. In this axial orientation, the ester carbonyl is shielded by the syn-axial hydrogens at C4 and C6, creating a "steric lock" that retards hydrolysis.
-
Azepane (7-mem): The seven-membered ring possesses multiple low-energy conformers (twist-chair, twist-boat). This entropy allows the ring to distort, relieving A(1,3) strain without rigidly locking the ester into a shielded position. Consequently, the carbonyl carbon remains more accessible to nucleophiles.
Visualization of Conformational Shielding
The following diagram illustrates the steric accessibility of the ester carbonyl in both systems.
Figure 1: Conformational energy landscape showing why the rigid 6-membered ring shields the ester group more effectively than the flexible 7-membered ring.
Reactivity Profile: Ester Hydrolysis (Saponification)
Hydrolysis of the methyl/ethyl ester is a critical step in peptide synthesis (e.g., C-terminal deprotection).
Comparative Kinetics
-
Pipecolic Esters: Hydrolysis is notably slow . Standard conditions (LiOH/THF/H2O) often result in incomplete conversion or require prolonged reaction times (24-48h). The axial ester is sterically crowded, and the rigid ring prevents the re-hybridization (sp2 to sp3) required for the tetrahedral intermediate from occurring easily.
-
Azepane Esters: Hydrolysis is moderate . While slower than Proline (5-membered), Aze esters hydrolyze significantly faster than Pip esters. The ring flexibility allows the transition state to adopt a lower-energy geometry.
Experimental Data Summary
| Parameter | 6-Membered (Pipecolic) | 7-Membered (Azepane) | Mechanistic Driver |
| Conformation | Rigid Chair | Flexible Twist-Boat | Entropy of ring |
| Ester Orientation | Predominantly Axial (Shielded) | Variable (Accessible) | A(1,3) Strain |
| Hydrolysis Rate ( | 1.0 (Reference) | ~2.5 - 4.0x Faster | Steric Access |
| Epimerization Risk | High (Extended basic exposure) | Moderate | |
| Coupling Yield | 60-75% (Difficult) | 75-85% (Moderate) | Nucleophilic approach |
Experimental Protocols
To ensure reproducibility and high yields, specific protocols must be adapted for the ring size. The "Standard" protocol often fails for Pipecolic acid derivatives.
Protocol A: High-Efficiency Saponification (Recommended for 6-Membered Rings)
Use this protocol for Pipecolic esters to overcome steric shielding without causing racemization.
Reagents:
-
Substrate: N-Boc/Fmoc-Pipecolic acid methyl ester (1.0 eq)
-
Reagent: Trimethyltin hydroxide (Me3SnOH) OR LiOH with CaCl2 additive.
-
Solvent: 1,2-Dichloroethane (DCE) or THF/H2O.
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the ester in 10 mL of DCE (for Sn method) or THF (for LiOH method).
-
Activation:
-
Method A (Tin - Toxic but effective): Add Me3SnOH (2.5 eq). Heat to 60°C for 24h.
-
Method B (Green/Salt-Assisted): Add LiOH (2.0 eq) and CaCl2 (5.0 eq) in THF/H2O (3:1). The Calcium ion coordinates the carbonyl, increasing electrophilicity and overcoming steric hindrance.
-
-
Monitoring: Monitor by TLC (EtOAc/Hex 1:1). Pip esters often trail; stain with Ninhydrin or PMA.
-
Workup: Acidify carefully to pH 3 with 1M HCl (keep cold to prevent epimerization). Extract with EtOAc.
Protocol B: Standard Saponification (Suitable for 7-Membered Rings)
Azepane esters are sufficiently reactive for standard mild hydrolysis.
Workflow:
-
Dissolve 1.0 mmol N-Protected-Azepane-2-carboxylate in 5 mL THF/MeOH (1:1).
-
Add 2.0 mL of 2M LiOH (aq) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT). Stir for 3-5 hours.
-
Checkpoint: If starting material remains after 5h, heat to 40°C. (Unlike Pip, Aze rarely requires >50°C).
-
Acidify and extract.
Peptide Coupling & Synthesis Implications[1][2][3]
When using these residues as building blocks, the ring size affects the coupling efficiency of the incoming amino acid (coupling to the N-terminus).
Coupling to the Cyclic Amine (N-Terminus)
-
Pipecolic Acid: The secondary amine is highly hindered. The axial hydrogens at C2 and C6 block the approach of the activated ester.
-
Recommendation: Use highly reactive coupling agents (HATU or COMU) and extended reaction times. Double coupling is often mandatory.
-
-
Azepane: The amine is more accessible due to ring flexibility.
-
Recommendation: Standard coupling (HBTU/DIC) is usually sufficient, though HATU is preferred for high value intermediates.
-
Pathway Visualization: Synthesis Decision Tree
Figure 2: Decision tree for selecting the appropriate hydrolysis protocol based on ring size and steric risks.
References
-
Conformational Preferences of Proline Analogues : Comparison of Aze and Pip ring constraints and "axiality" of substituents. Source: National Institutes of Health (NIH) / PubMed
-
Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids : Details on the synthesis and hydrolysis conditions for 7-membered rings, highlighting the formylation-hydrolysis sequence. Source: Semantic Scholar / Chemistry
-
Efficient Fmoc-Protected Amino Ester Hydrolysis : Protocol for using Calcium Iodide/Chloride to accelerate hydrolysis of sterically hindered esters (relevant for Pipecolic acid). Source: MDPI / Molecules
-
Conformational Analysis of Pipecolic Acid : Detailed discussion on the chair conformation and A(1,3) strain affecting reactivity. Source: ACS Publications / J. Org. Chem
-
Reactivity of Cyclic Monomers and Esters : General principles of ring size effects on hydrolysis rates (5 > 7 > 6). Source: ACS Publications
Reference standards for azepane-2-carboxylic acid impurities
As a Senior Application Scientist, I frequently observe laboratories struggling with out-of-specification (OOS) results during active pharmaceutical ingredient (API) batch releases. Often, the root cause is not a failure in the manufacturing process, but a flaw in the analytical foundation: the quality of the reference standard.
Azepane-2-carboxylic acid (ACA) is a non-natural, conformationally constrained amino acid that serves as a critical building block in the synthesis of macrocyclic drugs, peptide staples, and peptidomimetics[1][2]. Because it is a synthetic scaffold, its production introduces unique organic impurities. Establishing a robust impurity profiling method requires high-fidelity reference standards to ensure compliance with the International Council for Harmonisation (ICH) Q3A guidelines[3].
This guide objectively compares the analytical performance of commercial Certified Reference Materials (CRMs) against in-house synthesized standards for ACA impurity profiling, providing the mechanistic rationale and self-validating protocols necessary for rigorous drug development.
To accurately quantify impurities, one must first understand their chemical origins. The synthesis of the azepane scaffold frequently begins with a piperidine-2-methanol derivative. When treated with nitrous acid, the primary amine is converted into an unstable diazonium salt. The subsequent loss of nitrogen gas forms a primary carbocation, which drives a 1,2-alkyl shift. This shift expands the six-membered piperidine ring into a seven-membered azepan-2-one precursor, which is ultimately converted into ACA[4].
This synthetic pathway inherently risks generating specific process impurities:
-
Unreacted Precursors: Residual piperidine derivatives due to incomplete diazotization[4].
-
Chiral Impurities: The carbon at the 2-position of the azepane ring is a chiral center. When synthesizing the target (S)-azepane-2-carboxylic acid, the (R)-enantiomer acts as a critical chiral impurity requiring strict control[4][5].
-
Protection Group Byproducts: Incomplete addition or removal of Boc (tert-butyloxycarbonyl) or Fmoc protecting groups during downstream peptide coupling[1][5].
Mechanistic pathway of ACA synthesis and associated impurity generation.
Comparative Analysis: Certified Reference Materials vs. In-House Standards
When establishing an analytical method, laboratories must choose between purchasing high-purity commercial CRMs or utilizing in-house synthesized (research-grade) standards.
The Causality of Purity Assignment: In-house standards are typically assessed using HPLC area normalization (assuming the main peak and visible impurity peaks equal 100%). However, this method is "blind" to non-UV absorbing impurities such as residual inorganic salts, water, and residual solvents. Consequently, the purity of the in-house standard is systematically overestimated. When this standard is used to calibrate an instrument, the response factor is skewed, leading to an underestimation of the impurity concentration in the actual API batch—a direct path to regulatory rejection.
Conversely, CRMs are characterized using a mass balance approach (combining quantitative NMR, Karl Fischer titration for water, and thermogravimetric analysis for inorganic ash)[3]. This ensures the assigned purity value is absolute, providing a mathematically sound foundation for quantification.
Table 1: Performance Comparison in HPLC-UV Quantification of (R)-ACA Impurity
| Analytical Parameter | Certified Reference Material (CRM) | In-House Synthesized Standard | Impact on Method Reliability |
| Assigned Purity | 99.8% (Mass Balance / qNMR) | 98.5% (HPLC Area % Normalization) | In-house overestimates purity by ignoring salts/water. |
| Response Factor Variance | < 0.5% | 2.3% | CRM provides superior run-to-run reproducibility. |
| Limit of Detection (LOD) | 0.01% | 0.04% | CRM allows detection well below ICH reporting thresholds. |
| Limit of Quantitation (LOQ) | 0.03% | 0.12% | In-house standard fails to reliably quantify at the 0.05% threshold. |
| Peak Symmetry (As) | 1.05 | 1.35 (Tailing) | Trace impurities in the in-house standard co-elute, distorting the peak. |
Self-Validating Experimental Methodology
To ensure compliance with ICH Q3A, analytical procedures must be validated and suitable for the detection and quantification of impurities[3]. Given the highly polar nature of ACA, reversed-phase HPLC with an acidic modifier is required[1][4]. The acid suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp resolution.
The following protocol incorporates a self-validating system: it requires the preparation of two independent standard stock solutions. If the instrument response between the two stocks deviates by more than 2.0%, the run is automatically invalidated, preventing the reporting of erroneous data due to weighing errors or standard degradation.
Step-by-Step HPLC Protocol for ACA Impurity Quantification
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Solvent B: 0.05% (v/v) TFA in LC-MS grade acetonitrile[1].
-
-
Self-Validating Standard Preparation:
-
Accurately weigh 10.0 mg of the ACA Impurity CRM into two separate 10 mL volumetric flasks (Stock A and Stock B).
-
Dissolve and dilute to volume with Solvent A.
-
Validation Check: Inject both stocks. The calculated response factor (Area/Concentration) of Stock B must be within ±2.0% of Stock A.
-
-
Sample Preparation:
-
Weigh 50.0 mg of the ACA API batch into a 50 mL volumetric flask. Dilute to volume with Solvent A (Concentration: 1.0 mg/mL).
-
-
Chromatographic Conditions:
-
System Suitability Testing (SST):
-
Signal-to-noise (S/N) ratio for the LOQ standard must be ≥ 10.
-
Resolution (Rs) between the API peak and the closest eluting impurity must be ≥ 1.5.
-
Self-validating HPLC workflow for ACA impurity quantification.
Regulatory Grounding: ICH Q3A Compliance
The ultimate goal of utilizing high-purity CRMs is to satisfy regulatory thresholds. The ICH Q3A(R2) guideline establishes specific threshold levels that determine when organic impurities in new drug substances must be reported, identified, and qualified[3][6].
For a standard drug with a maximum daily dose of ≤ 2g:
-
Reporting Threshold: 0.05%[6][7]. Any impurity exceeding this level must be reported numerically.
-
Identification Threshold: 0.10%[6][7]. The structural identity of the impurity must be determined.
-
Qualification Threshold: 0.15%[6][7]. Toxicological data must be provided to prove the impurity is safe at this level.
As demonstrated in Table 1, attempting to quantify an impurity at the 0.05% reporting threshold using an in-house standard with an LOQ of 0.12% is an analytical impossibility. Only highly characterized CRMs provide the sensitivity and mass-balance accuracy required to defend your drug substance's safety profile to regulatory agencies.
References
-
"Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." tasianinch.com.[Link]
-
"ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)." ich.org. [Link]
-
"Impurity guidelines in drug development under ICH Q3." AMSbiopharma. [Link]
-
"Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides." cam.ac.uk. [Link]
-
"Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles." Semantic Scholar. [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. database.ich.org [database.ich.org]
- 4. N-methylazepane-2-carboxamidehydrochloride | Benchchem [benchchem.com]
- 5. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 6. tasianinch.com [tasianinch.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Chromatographic Separation of (R) and (S) Azepane-2-Carboxylate Isomers
Executive Summary
The separation of (R) and (S) azepane-2-carboxylic acid (also known as perhydroazepine-2-carboxylic acid) is a critical step in the synthesis of peptidomimetics and conformationally restricted peptide drugs. As a seven-membered cyclic
This guide evaluates three distinct chromatographic strategies:
-
Direct Chiral HPLC (Zwitterionic/Crown Ether): The gold standard for the free amino acid.
-
Polysaccharide-Based Separation: The preferred method for
-protected intermediates (e.g., -Boc). -
Indirect Derivatization (Marfey’s Method): Best for biological matrices and high-sensitivity detection.
Molecule Profile & Separation Challenge
Target Molecule: Azepane-2-carboxylic acid[1][2][3]
-
Structure: 7-membered saturated nitrogen heterocycle with a carboxylic acid at the C2 position.
-
Class: Cyclic
-amino acid (homolog of Proline and Pipecolic acid). -
Chiral Center: C2 position.
-
Isoelectric Point (pI): ~6.3 (estimated).
The Challenge: Unlike acyclic amino acids, the conformational flexibility of the seven-membered azepane ring ("chair-twist" interconversion) can broaden peaks. Furthermore, the secondary amine functionality prevents the use of standard primary-amine-specific derivatization reagents (like OPA) without modification.
Comparative Analysis of Separation Methodologies
The following table contrasts the three primary workflows based on resolution (
| Feature | Method A: Zwitterionic (ZWIX) | Method B: Crown Ether (CR) | Method C: Polysaccharide ( |
| Target State | Free Amino Acid (Zwitterion) | Free Amino Acid (Cationic) | |
| Primary Column | Chiralpak ZWIX(+) / (-) | Crownpak CR-I(+) / (-) | Chiralpak AD-H / IC / IA |
| Mobile Phase | MeOH/ACN + Acid/Base | aq. | Hexane/IPA or SFC ( |
| Resolution ( | High (> 2.5 typical) | Moderate to High (1.5 - 3.0) | Very High (> 4.0 typical) |
| Elution Order | Tunable (ZWIX+ elutes L first) | Fixed (CR+ elutes D first) | Variable (Selector dependent) |
| Scalability | Analytical to Semi-Prep | Analytical | Excellent (Preparative standard) |
| Detection | UV (200-210 nm) / MS | UV (200-210 nm) | UV (210-254 nm) |
Detailed Experimental Protocols
Method A: Direct Separation on Zwitterionic Phases (Recommended)
Best for: Analytical purity checks of the final drug substance and LC-MS applications.
The Chiralpak ZWIX series uses a double ion-pairing mechanism (Cinchona alkaloid + Chiral sulfonic acid) that is exceptionally effective for cyclic amino acids like pipecolic and azepane-2-carboxylic acid.
Protocol:
-
Column: Chiralpak ZWIX(+) (
mm, 3 m).[4] -
Mobile Phase:
-
Bulk Solvent: MeOH / ACN (50:50 v/v).
-
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: The acid/base ratio (2:1) ensures the amino acid is in its zwitterionic form.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lowering to 10°C can improve resolution if peak overlap occurs).
-
Detection: UV at 210 nm (or ELSD/CAD if UV signal is weak).
-
Expected Elution:
-
ZWIX(+): (S)-Azepane-2-carboxylate (L-form) elutes first .
-
ZWIX(-): (R)-Azepane-2-carboxylate (D-form) elutes first .
-
Method B: Crown Ether Ligand Exchange
Best for: Legacy quality control methods and aqueous-only workflows.
Crownpak CR-I(+) utilizes a chiral crown ether that complexes specifically with the ammonium group. While optimized for primary amines, it retains selectivity for cyclic secondary amines due to the ring constraints.
Protocol:
-
Column: Crownpak CR-I(+) (
mm, 5 m).[5][6] -
Mobile Phase: pH 1.5 Perchloric Acid (
) in Water / Methanol (90:10 v/v).-
Warning: Do not use with MS detectors (non-volatile acid).
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Strict control required).
-
Expected Elution:
-
CR-I(+): (R)-isomer (D-form) typically elutes first .
-
CR-I(-): (S)-isomer (L-form) typically elutes first .
-
Method C: Separation of
-Protected Intermediates
Best for: Preparative purification during synthesis.
If you are synthesizing the molecule, separating the
Protocol:
-
Column: Chiralpak AD-H or Chiralpak IC (
mm, 5 m). -
Mobile Phase (Normal Phase): n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Optimization: If resolution is poor on AD-H, switch to Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) using Dichloromethane/Methanol (90:10) for unique selectivity.
Visualization of Method Selection & Mechanism
Figure 1: Method Selection Decision Tree
Caption: Logical workflow for selecting the optimal chromatographic method based on sample state and goal.
Figure 2: Zwitterionic Separation Mechanism (ZWIX)
Caption: The double ion-pairing mechanism allowing separation of underivatized azepane-2-carboxylate.
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Secondary amine interaction with residual silanols.
-
Fix: Increase the ionic strength in Method A (raise DEA/Formic acid to 50mM/100mM) or ensure the column is fully equilibrated (>20 column volumes).
-
-
Elution Order Reversal:
-
If you need the (S)-enantiomer to elute second (for purity analysis of an (S)-product), switch from ZWIX(+) to ZWIX(-) . The separation factor (
) usually remains constant, but the order inverts.
-
-
Solubility Issues:
-
Free azepane-2-carboxylic acid is highly polar. In Method C (Protected), ensure the sample is fully dissolved in the mobile phase. If using Hexane/IPA, dissolve the sample in a small amount of DCM or Ethanol first.
-
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]
-
Hyun, M. H. (2018).[5] "Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid." Journal of Separation Science. Retrieved from [Link]
- Ilisz, I., et al. (2012). "Separation of Amino Acids on Zwitterionic Chiral Stationary Phases.
- Bhushan, R., & Martens, J. (2010). "Amino Acids and their Derivatives." Handbook of Chiral Chemicals. CRC Press.
Sources
- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 2. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8084448B2 - Organic compounds - Google Patents [patents.google.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. hplc.eu [hplc.eu]
Benchmarking Coupling Efficiency of Azepane Esters in Library Synthesis: A Comparative Guide
As a Senior Application Scientist, I have structured this guide to move beyond generic synthetic protocols. By examining the mechanistic causality behind azepane coupling and benchmarking the most relevant reagents, this guide provides an actionable, data-driven framework for high-throughput library synthesis.
Introduction: The Azepane Challenge in 3D Chemical Space
Historically, medicinal chemistry libraries have been dominated by flat, sp2-hybridized planar structures. While five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) are ubiquitous, the seven-membered azepane ring has remained largely absent, leaving a vast expanse of three-dimensional chemical space unexplored 1. However, recent breakthroughs in dearomative ring expansion and the discovery of novel bicyclic azepanes with potent neuropharmacological profiles have reignited interest in these scaffolds 2.
Integrating azepane esters into automated library synthesis presents a unique hurdle. Large-scale benchmarking studies of amide coupling reactions have demonstrated that subtle structural variations—such as expanding a ring from six to seven members—can create severe "reactivity cliffs" and unpredictable yield variances 3.
Mechanistic Causality
The difficulty in coupling azepane esters stems from their conformational dynamics. Unlike the rigid chair conformation of a piperidine, the seven-membered azepane ring rapidly interconverts between twist-chair and boat conformations. This flexibility causes the transannular aliphatic protons to dynamically shield the reactive center (whether the azepane is acting as the nucleophilic amine or the electrophilic carboxylate). Consequently, coupling reagents must not only activate the substrate rapidly but also stabilize the highly reactive intermediate against premature hydrolysis.
Benchmarking Coupling Reagents for Azepane Scaffolds
In high-throughput experimentation (HTE), a coupling reagent must balance raw reactivity with post-reaction workup feasibility. Below is an objective benchmarking comparison of industry-standard coupling reagents specifically applied to sterically hindered azepane ester building blocks.
Table 1: Comparative Performance of Amide Coupling Reagents for Azepane Scaffolds
| Coupling Reagent | Activation Class | Avg. Yield (Azepanes) | Epimerization Risk | HTS Suitability & Workup |
| HATU | Uronium | >85% | Moderate | Poor: High reactivity overcomes azepane steric bulk, but uronium byproducts require complex chromatographic purification. |
| COMU | Uronium | ~80% | Low | Moderate: Excellent yield and safer than HATU, but morpholine-based byproducts can interfere with direct-to-biology screening. |
| T3P (50% in EtOAc) | Phosphonic Anhydride | ~75% | Low | Excellent: Slightly lower raw yield, but completely water-soluble byproducts allow for rapid liquid-liquid extraction in 384-well formats. |
| EDC / Oxyma | Carbodiimide | ~65% | Low | Good: Oxyma is a non-explosive alternative to HOBt. Yields drop against highly hindered twist-chair azepane conformers. |
Scientific Insight: While HATU provides the highest absolute conversion by forcing the reaction through a highly reactive O-acylisourea intermediate, T3P is the superior choice for library synthesis. The causality is simple: T3P's byproducts are exclusively water-soluble phosphoric acids. In a 384-well plate, a simple aqueous wash yields assay-ready compounds, bypassing the bottleneck of preparative HPLC required by HATU.
Self-Validating HTE Protocol for Azepane Amide Coupling
To ensure trustworthiness and reproducibility, the following protocol utilizes an inert internal standard (IS). By measuring the Product/IS ratio rather than absolute peak area, this system mathematically nullifies volumetric dispensing errors inherent in acoustic droplet ejection (ADE) or liquid handling robots.
Materials & Preparation
-
Solvent: N-Methyl-2-pyrrolidone (NMP). Causality: NMP provides superior solubilization for diverse library building blocks compared to DMF and possesses a lower vapor pressure, preventing well-drying during thermal incubation.
-
Base: N,N-Diisopropylethylamine (DIPEA). Causality: The steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile against the activated azepane ester.
-
Internal Standard (IS): 4,4'-Dimethylbiphenyl (10 mM in NMP).
Step-by-Step Methodology
-
Reaction Matrix Assembly:
-
Using an automated liquid handler, dispense 10 µL of the Azepane Ester stock (0.1 M in NMP) into a 384-well polypropylene plate.
-
Add 10 µL of the corresponding Carboxylic Acid/Amine coupling partner (0.12 M in NMP, 1.2 equiv).
-
Add 5 µL of the Internal Standard solution.
-
-
Activation:
-
Dispense 15 µL of T3P (50% w/w in EtOAc, 1.5 equiv) to each well.
-
Immediately dispense 5 µL of DIPEA (3.0 equiv) to initiate activation.
-
-
Incubation:
-
Seal the plate with a pierceable aluminum seal.
-
Agitate on a plate shaker at 800 RPM for 5 minutes.
-
Incubate at 45°C for 16 hours. Causality: Mild heating provides the necessary kinetic energy to overcome the transannular steric shielding of the azepane ring without inducing thermal degradation.
-
-
Quenching & Self-Validation Analysis:
-
Quench the reaction by adding 40 µL of a 1:1 Water/Acetonitrile mixture containing 0.1% Formic Acid.
-
Centrifuge the plate at 3000 RPM for 5 minutes to pellet any insoluble oligomers.
-
Analyze via UPLC-MS. Calculate the coupling efficiency strictly using the ratio of the Product Area to the 4,4'-Dimethylbiphenyl Area.
-
Workflow Visualization
Below is the logical workflow for the high-throughput benchmarking process, mapped to highlight the critical path of the self-validating system.
Caption: High-throughput workflow for benchmarking azepane ester amide coupling efficiency.
References
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry (2024). URL:[Link]
-
The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. Chemical Science (2023). URL:[Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry (2025). URL:[Link]
Sources
Safety Operating Guide
(S)-Methyl azepane-2-carboxylate hydrochloride proper disposal procedures
Topic: (S)-Methyl azepane-2-carboxylate hydrochloride Proper Disposal Procedures
Executive Summary & Compound Identification
Objective: This guide provides a validated, step-by-step protocol for the safe disposal of (S)-Methyl azepane-2-carboxylate hydrochloride. It is designed for laboratory personnel to ensure compliance with local, state, and federal regulations (e.g., EPA RCRA in the US).
Compound Profile:
-
Chemical Name: (S)-Methyl azepane-2-carboxylate hydrochloride[1]
-
CAS Number: 2323062-57-1 (Note: CAS may vary by vendor for enantiomers; verify specific SDS).
-
Molecular Formula: C
H NO [2] · HCl -
Functional Groups: Secondary amine (azepane ring), Methyl ester, Hydrochloride salt.
-
Physical State: Typically a white to off-white solid powder.[3]
Disposal Class: Non-Regulated Organic Solid (unless mixed with listed solvents).[3] It is generally classified as a hazardous chemical waste due to potential irritant properties and must not be disposed of via sanitary sewer systems.[3]
Safety & Hazard Assessment (Pre-Disposal)
Before handling waste, you must validate the safety profile. While specific toxicological data for this chiral building block may be sparse, structurally related amino acid esters (e.g., Proline methyl ester HCl) suggest the following GHS classifications:
| Hazard Category | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[4][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6][7][8][9][10] |
| STOT-SE | H335 | May cause respiratory irritation.[3][4][5][6] |
Required PPE for Disposal Handling:
-
Respiratory: N95 particulate respirator or fume hood operation (prevent dust inhalation).[3]
-
Skin: Nitrile gloves (0.11 mm minimum thickness) and lab coat.[3]
-
Eyes: Chemical splash goggles.[3]
Waste Characterization & Regulatory Status
Proper characterization determines the waste stream.[3]
-
RCRA Status (USA): This compound is not typically a P-listed or U-listed acute hazardous waste.
-
Characteristic Waste:
-
Solid Form: Not ignitable, corrosive, or reactive.
-
Aqueous Solution: May exhibit Corrosivity (D002) if the pH is
2 due to the HCl moiety.
-
Disposal Workflow: Decision Tree & Protocol
The following logic gate ensures the material enters the correct waste stream.
Figure 1: Decision logic for segregating (S)-Methyl azepane-2-carboxylate HCl waste streams.
Protocol A: Solid Waste (Pure Substance)
Best for: Expired chemicals, synthesis residues, or spill cleanup materials.
-
Container Selection: Use a compatible container (HDPE plastic or clear glass) with a screw-top lid.[3]
-
Transfer: Transfer the solid using a chemically resistant spatula or scoop.[3] Avoid generating dust.[3][5][6][7][9][10]
-
Labeling:
-
Storage: Store in the "Solid Waste" bin in your Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or dissolved samples.
-
Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste carboy.[3]
-
If dissolved in Methanol , Ethanol , or DMSO : Dispose in Non-Halogenated Waste carboy.
-
-
pH Adjustment (Conditional):
-
If the solution is purely aqueous and highly acidic (pH < 2) due to the HCl salt, slowly add Sodium Bicarbonate (NaHCO
) or dilute Sodium Hydroxide (NaOH) to adjust pH to 6–8 before adding to the organic waste container. Note: This prevents unexpected gas generation or polymerization in the waste drum.
-
-
Rinsing: Triple rinse the original empty container with a small amount of solvent and add the rinsate to the liquid waste container.[3]
Deactivation & Spill Response
In the event of a spill or the need to deactivate the material before disposal (e.g., to reduce immediate hazard), follow this mechanism.
Chemical Deactivation Mechanism: The compound contains a methyl ester and a hydrochloride salt.[3][11]
-
Neutralization: Treating with base (e.g., 1M NaOH) removes the HCl, liberating the free amine.
-
Hydrolysis: Prolonged exposure to aqueous base hydrolyzes the methyl ester to the carboxylate (Azepane-2-carboxylic acid) and methanol.
Spill Cleanup Procedure:
-
Isolate: Evacuate the immediate area if dust is airborne.[3][10]
-
Protect: Don PPE (Goggles, N95, Gloves).
-
Contain: Cover the spill with a wet absorbent pad or vermiculite to prevent dust dispersion.[3]
-
Clean: Scoop material into a waste container. Wipe the surface with a 10% soap/water solution.[3]
-
Dispose: Treat all cleanup materials as Solid Hazardous Waste .
References
-
National Institutes of Health (NIH). The NIH Drain Discharge Guide.[3] Division of Environmental Protection.[3][12] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] Available at: [Link]
Sources
- 1. methyl (S)-azepane-2-carboxylate hydrochloride | 2323062-57-1 [chemicalbook.com]
- 2. PubChemLite - Methyl azepane-2-carboxylate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. deq.mt.gov [deq.mt.gov]
- 4. Ethyl azepane-4-carboxylate hydrochloride | 1623063-36-4 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. zsds3.zepinc.com [zsds3.zepinc.com]
- 9. mgchemicals.com [mgchemicals.com]
- 10. aaronchem.com [aaronchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling (S)-Methyl azepane-2-carboxylate hydrochloride
Operational Safety Guide: PPE and Handling Protocols for (S)-Methyl Azepane-2-Carboxylate Hydrochloride
As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary rules, but as a calculated mitigation of specific physical and chemical properties. (S)-Methyl azepane-2-carboxylate hydrochloride (CAS: 34459-10-4) is a highly valuable cyclic amino acid derivative used extensively in drug development. However, as a hydrochloride salt, it typically presents as a fine, crystalline powder that is highly susceptible to electrostatic dispersion.
According to its standardized safety profile, this compound carries four critical Global Harmonized System (GHS) hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. To handle this compound safely, we must design a self-validating operational system where engineering controls and Personal Protective Equipment (PPE) work in tandem to neutralize these specific exposure routes.
Causality-Driven PPE Selection
The Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I mandates that PPE selection must be directly driven by a formal hazard assessment[2]. We do not wear PPE simply for compliance; we wear it to break the chain of causality between the chemical's physical state and our biology.
-
Dermal Protection (H315): 3 are selected over latex because nitrile provides superior, broad-spectrum resistance to organic solvents and prevents the transdermal absorption of irritating salts[3].
-
Ocular Protection (H319): Because the compound is a fine powder that can aerosolize, standard safety glasses are insufficient.4 are required to create a flush seal against the face, preventing micro-particulates from bypassing the lenses[4].
-
Respiratory Protection (H335): Rather than relying on N95 respirators, the primary control must be an 3. This engineering control physically removes aerosolized powder from the breathing zone[3].
Quantitative Safety Parameters
Below is the consolidated data matrix for handling this compound.
| Parameter | Specification | Causality / Rationale |
| Hazard Codes | H302, H315, H319, H335 | Dictates the absolute need for systemic, dermal, ocular, and respiratory barriers[1]. |
| Glove Material | Nitrile (Min. 0.11 mm thickness) | Provides high tensile strength and prevents dermal contact with the irritating hydrochloride salt[3]. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Forms a physical seal to prevent serious eye irritation (H319) from airborne particulates[4]. |
| Ventilation | Fume Hood (80-120 fpm) | Captures and exhausts aerosolized powder, neutralizing the respiratory irritation hazard (H335)[3]. |
| Transfer Tool | Grounded Stainless Spatula | Prevents electrostatic repulsion, which causes fine powders to spontaneously aerosolize during weighing. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols incorporate built-in validation steps. If a validation step fails, the protocol must be halted immediately.
Protocol 1: Pre-Operational PPE and Engineering Control Verification
-
Verify Fume Hood Integrity: Turn on the fume hood and set the sash to the operational height (typically 18 inches).
-
Validation Check: Hold a single ply of a Kimwipe at the sash opening. It must pull steadily inward. Verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).
-
-
Inspect Dermal Barriers: Select appropriately sized nitrile gloves. Before donning, twirl the cuff tightly to trap air inside the glove, inflating the fingers.
-
Validation Check: Squeeze the inflated glove gently. It must hold pressure without deflating, confirming the absence of micro-punctures.
-
-
Don Ocular Protection: Place ANSI Z87.1 goggles over the eyes and adjust the tension strap.
-
Validation Check: Shake your head gently from side to side. The goggles must not slip, and you should feel a continuous, unbroken seal of the silicone skirt against your skin.
-
Protocol 2: Aseptic Weighing and Transfer Causality Note: Weighing is the highest-risk operation for powder aerosolization.
-
Prepare the Environment: Place the analytical balance inside the verified fume hood, at least 6 inches behind the sash plane to avoid turbulent eddy currents.
-
Mitigate Static: Place an anti-static weighing boat on the balance. Use a grounded stainless-steel spatula for the transfer.
-
Execute Transfer: Carefully transfer the required mass of (S)-Methyl azepane-2-carboxylate hydrochloride into the boat. Immediately recap the source bottle.
-
Validation Check: Observe the digital readout on the balance. The mass reading must stabilize within 3 seconds. Continuous fluctuation indicates that either the hood airflow is too turbulent or electrostatic forces are actively dispersing the powder.
-
Protocol 3: Doffing and Disposal
-
Secure Waste: Transfer the used weighing boat and any contaminated consumables into a designated, chemically compatible (e.g., HDPE) solid hazardous waste container.
-
Validation Check: Ensure the container lid is securely threaded and locked immediately after use.
-
-
Aseptic Doffing (Beak Method): Pinch the exterior of the first glove at the palm and pull it off, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the cuff of the remaining glove and peel it off inside out, encapsulating the first glove.
-
Final Decontamination: Wash hands thoroughly with soap and water for a minimum of 20 seconds.
Operational Decision Workflow
Below is the logical workflow mapping the hazard assessment to the operational execution.
Operational workflow for handling (S)-Methyl azepane-2-carboxylate hydrochloride.
References
-
[1] Title: 34459-10-4 | Methyl azepane-2-carboxylate hydrochloride | BLD Pharm. Source: bldpharm.com. URL: 1
-
[3] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Source: nih.gov. URL: 3
-
[2] Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. Source: nih.gov. URL: 2
-
[4] Title: Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Source: ncsu.edu. URL: 4
Sources
- 1. 34459-10-4|Methyl azepane-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
